Levothyroxine sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H11I4NNaO4 |
|---|---|
Molecular Weight |
799.86 g/mol |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m0./s1 |
InChI Key |
BRLSOHUOWVCKNI-YDALLXLXSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.[Na] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Levothyroxine Sodium
Deiodination Pathways and Triiodothyronine (T3) Formation from Levothyroxine Sodium
The conversion of levothyroxine (T4) into the biologically active triiodothyronine (T3) is a critical step in thyroid hormone action. pharmaprodia.com This process is catalyzed by a family of enzymes known as deiodinases, which are responsible for the selective removal of iodine atoms from the thyroxine molecule. nih.gov
Role of Deiodinase Enzymes in this compound Metabolism
The metabolism of levothyroxine is principally managed by three types of iodothyronine deiodinases: Type 1 (D1), Type 2 (D2), and Type 3 (D3). nih.govresearchgate.net These selenoenzymes exhibit distinct tissue distributions, catalytic properties, and regulatory mechanisms, which collectively ensure the precise control of local and systemic thyroid hormone levels. researchgate.netnih.gov
Type 1 Deiodinase (D1): D1 is primarily located in tissues with high blood flow, such as the liver, kidneys, and thyroid gland. nih.govkarger.com It is responsible for the majority of circulating T3 production from T4. karger.combioscientifica.com D1 can perform both outer ring deiodination (ORD), which activates T4 to T3, and inner ring deiodination (IRD), which is involved in clearing reverse T3 (rT3) from the circulation. nih.gov
Type 2 Deiodinase (D2): D2 is found in the central nervous system, pituitary gland, brown adipose tissue, and skeletal muscle. nih.govnih.gov Its primary function is to catalyze the ORD of T4 to generate T3 for local intracellular use, playing a crucial role in maintaining tissue-specific euthyroidism, often independent of circulating T3 levels. nih.govbioscientifica.com For instance, D2 in the pituitary is essential for the negative feedback regulation of thyroid-stimulating hormone (TSH). karger.com
Type 3 Deiodinase (D3): D3 is the principal deactivating enzyme. bioscientifica.com It exclusively catalyzes the IRD of T4 and T3, converting them into the inactive metabolites reverse T3 (rT3) and 3,3'-diiodothyronine (B1196669) (T2), respectively. nih.govnih.gov D3 is highly expressed during embryonic and neonatal development, protecting tissues from excessive thyroid hormone exposure. nih.govbioscientifica.com In adults, it is found in the central nervous system and skin. nih.gov
| Enzyme | Primary Locations | Primary Function | Substrates | Products |
|---|---|---|---|---|
| Type 1 Deiodinase (D1) | Liver, Kidneys, Thyroid | Contributes to circulating T3; Clears rT3 | T4, rT3 | T3, 3,3'-T2 |
| Type 2 Deiodinase (D2) | CNS, Pituitary, Brown Adipose Tissue, Muscle | Local intracellular T3 production | T4 | T3 |
| Type 3 Deiodinase (D3) | CNS, Skin, Placenta (fetal life) | Inactivation of T4 and T3 | T4, T3 | rT3, 3,3'-T2 |
Dynamics of Peripheral T4 to T3 Conversion
Approximately 80% of the body's biologically active T3 is produced through the peripheral deiodination of T4, with the remaining 20% being directly secreted by the thyroid gland. nih.gove-enm.orgnih.gov The liver is the main site for this conversion, contributing significantly to the circulating pool of T3. wikipedia.orgpfizermedical.com The kidneys also play a substantial role in T4 deiodination. pfizermedical.com This peripheral conversion is a highly regulated process, ensuring that tissues receive an appropriate supply of active thyroid hormone. researchgate.net The efficiency of T4 to T3 conversion can be influenced by various physiological and pathological states, including stress and illness, which can alter deiodinase activity. restorativemedicine.org For example, chronic stress can decrease D1 activity and increase D3 activity, leading to lower T3 levels. restorativemedicine.org
Thyroid Hormone Receptor Binding Kinetics and Gene Regulation by this compound
The physiological actions of T3, derived from levothyroxine, are predominantly mediated by its interaction with nuclear thyroid hormone receptors (TRs). patsnap.comwikipedia.org This interaction initiates a cascade of molecular events that ultimately alter the expression of a wide array of target genes. pfizermedical.com
Nuclear Receptor Interactions of Thyroid Hormones
Thyroid hormones exert their genomic effects by diffusing into the cell nucleus and binding to TRs. drugbank.compfizermedical.com TRs are members of the nuclear receptor superfamily of ligand-activated transcription factors. colostate.edunih.gov There are two major types of TRs, alpha (TRα) and beta (TRβ), which are encoded by separate genes (THRA and THRB). colostate.edunih.gov These receptors have different isoforms with varying tissue distribution. colostate.edu
TRs bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes. colostate.edunih.gov TRs can bind to TREs as monomers, homodimers, or, most commonly, as heterodimers with the retinoid X receptor (RXR). wikipedia.orgcolostate.edu The TR/RXR heterodimer is considered the most transcriptionally active form and binds with the highest affinity to TREs. wikipedia.orgcolostate.edu In the absence of T3, the TR/RXR heterodimer is bound to the TRE and typically recruits corepressor proteins, such as nuclear receptor corepressor (NCoR), which leads to the repression of gene transcription. colostate.eduoup.com The binding of T3 to the ligand-binding domain of the TR induces a conformational change in the receptor. colostate.edu This change causes the dissociation of corepressors and the recruitment of coactivator proteins. nih.gov
Modulatory Effects on Gene Expression
The recruitment of coactivator complexes by the T3-liganded TR/RXR heterodimer initiates the activation of gene transcription. nih.gov These coactivator proteins often possess histone acetyltransferase (HAT) activity, which modifies chromatin structure, making the DNA more accessible to RNA polymerase and the transcriptional machinery. nih.gov This leads to an increase in the synthesis of messenger RNA (mRNA) and, subsequently, the production of specific proteins that mediate the physiological effects of thyroid hormone. wikipedia.org
Thyroid hormones regulate a diverse set of genes involved in critical bodily functions. patsnap.com For instance, in cardiac tissue, T3 regulates genes for α- and β-myosin heavy chains, sarcoplasmic reticulum Ca2+-ATPase, and various ion transporters. drugbank.com In the liver, T3-regulated genes include those involved in lipid metabolism, such as spot 14 (THRSP) and malic enzyme. oup.com Conversely, T3 can also negatively regulate gene expression. This is often observed with genes like those for TSH and thyrotropin-releasing hormone (TRH), where T3 binding leads to transcriptional repression, forming a negative feedback loop. clinpgx.org Studies have shown that levothyroxine treatment can reverse altered gene expression patterns in certain conditions, such as Hashimoto's thyroiditis, by inhibiting inflammatory signaling pathways. endocrine-abstracts.org
| Gene | Tissue/Cell Type | Effect of T3 | Function |
|---|---|---|---|
| Myosin Heavy Chain α (MYH6) | Heart | Positive Regulation | Cardiac muscle contraction |
| Myosin Heavy Chain β (MYH7) | Heart | Negative Regulation | Cardiac muscle contraction |
| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | Heart | Positive Regulation | Calcium handling in muscle cells |
| Type 1 Deiodinase (DIO1) | Liver | Positive Regulation | T4 to T3 conversion |
| Thyroid Stimulating Hormone (TSH) | Pituitary | Negative Regulation | Stimulates thyroid hormone production |
| Kruppel-like factor 9 (Klf9) | Brain | Positive Regulation | Neural development |
| Hairless (Hr) | Brain, Skin | Positive Regulation | Development, cell differentiation |
Metabolic and Developmental Pathways Modulated by this compound
This compound plays a critical role in modulating fundamental metabolic and developmental pathways, impacting nearly every tissue in the body. patsnap.com Its primary function is mediated through its conversion to the more active hormone T3, which then acts on nuclear receptors to control DNA transcription and protein synthesis. wikipedia.org These actions are essential for regulating metabolism, growth, and development. drugbank.compatsnap.com
Regulation of Basal Metabolic Rate
One of the most significant effects of levothyroxine is the regulation of the basal metabolic rate (BMR). patsnap.comnih.gov Thyroid hormones increase the BMR of cells in nearly all tissues, enhancing oxygen consumption and heat production. drugbank.compatsnap.com This is achieved by upregulating the expression of genes involved in energy expenditure and mitochondrial activity. patsnap.comnih.gov The level of thyroid-stimulating hormone (TSH) is often correlated with BMR, and in obese individuals, higher TSH levels may be a compensatory mechanism to increase energy expenditure. nih.gov The BMR, in turn, can modulate the levels of free T4 in athyreotic patients receiving levothyroxine therapy. nih.gov
Enhancement of Cellular Energy Production
Levothyroxine enhances cellular energy production by influencing mitochondrial activity. patsnap.com It upregulates the expression of genes involved in mitochondrial function, leading to increased energy levels. patsnap.com Thyroid hormones are crucial for maintaining mitochondrial health and biogenesis, partly through the stimulation of autophagy, a cellular process for degrading and recycling cellular components. oup.com This regulation of autophagy by thyroid hormone is essential for mitochondrial quality control and energy generation, particularly in skeletal muscle. oup.com
Molecular Effects on Cardiac Function
Thyroid hormones, including levothyroxine, exert profound effects on the cardiovascular system and are crucial for maintaining normal cardiac function. drugbank.comfrontiersin.orgnih.gov These effects are mediated through both genomic and non-genomic pathways. nih.gov Genomically, T3, derived from levothyroxine, enters cardiomyocytes and binds to nuclear thyroid hormone receptors. nih.gov This binding regulates the transcription of specific cardiac genes. drugbank.comnih.gov
Key molecular effects include the regulation of genes for:
Myosin heavy chains (α and β): Influencing the speed and force of myocardial contraction. drugbank.com
Sarcoplasmic reticulum proteins: Including calcium-activated ATPase (Ca2+-ATPase) and phospholamban, which are critical for calcium handling and thus diastolic and systolic function. drugbank.com
Ion transporters: Such as Na+/K+–ATPase and the Na+/Ca2+ exchanger, which affect cardiac electrophysiology and contractility. drugbank.com
Voltage-gated potassium channels: Including Kv1.5, Kv4.2, and Kv4.3, which are important for cardiac repolarization. drugbank.com
These molecular changes result in increased myocardial contractility and heart rate. nih.govnih.gov Consequently, many aspects of cardiac function, such as cardiac output and systemic vascular resistance, are closely linked to thyroid status. drugbank.com
| Gene/Protein Target | Effect of Thyroid Hormone Regulation | Impact on Cardiac Function |
| α-myosin heavy chain | Upregulation | Increased contractility. drugbank.com |
| β-myosin heavy chain | Downregulation | Increased contractility. drugbank.com |
| Ca2+-ATPase (SERCA2) | Upregulation | Enhanced diastolic relaxation. drugbank.com |
| Phospholamban | Downregulation | Enhanced diastolic relaxation. drugbank.com |
| β-adrenergic receptors | Upregulation | Increased heart rate and contractility. drugbank.com |
| Voltage-gated K+ channels | Regulation | Altered action potential duration. drugbank.com |
Pharmacokinetic Research of Levothyroxine Sodium
Absorption Mechanisms and Influencing Factors of Levothyroxine Sodium
The oral bioavailability of this compound typically ranges from 40% to 80% and is subject to a variety of influencing factors. patsnap.comfda.govpfizermedicalinformation.com The primary site of absorption is the small intestine, specifically the jejunum and upper ileum. fda.govpfizermedicalinformation.comnih.gov Fasting can enhance absorption, while certain foods and malabsorption syndromes can diminish it. fda.govpfizermedicalinformation.com
This compound is absorbed throughout the small intestine, with studies indicating varying percentages of absorption in different segments. Research has shown mean values of labeled T4 absorption to be approximately 15% in the duodenum, 29% in the upper jejunoileum, and 24% in the lower jejunoileum. oup.com
The transport of levothyroxine across the intestinal wall is facilitated by specific transporter proteins. A key player in this process is the Organic Anion Transporting Polypeptide 2B1 (OATP2B1). nih.govuwo.ca This sodium-independent uptake transporter is expressed in enterocytes and is believed to significantly influence the oral absorption of various drugs, including levothyroxine. uwo.ca Research suggests that thyroid hormones are not only substrates for OATP2B1 but also act as transcriptional regulators of this transporter in intestinal cells. oup.comuwo.ca Studies using cell lines have demonstrated that thyroid hormones can inhibit the uptake of other substances mediated by OATP2B1, providing evidence that they are indeed substrates for this transporter. nih.gov Furthermore, bidirectional transport studies in intestinal Caco-2 cells have shown a net absorptive flux of thyroid hormones, which was reduced by an OATP2B1 inhibitor. nih.gov
The pH of the gastrointestinal tract plays a critical role in the dissolution and subsequent absorption of this compound tablets. dovepress.com A physiological, acidic gastric pH is essential for the proper dissolution of the tablet, which involves the removal of the sodium ion and an increase in the solubility of levothyroxine. dovepress.comoup.com Conditions that lead to an elevated gastric pH, such as Helicobacter pylori infection, autoimmune gastritis, or the use of proton pump inhibitors (PPIs) and H2 antagonists, can impair the dissolution of levothyroxine tablets and consequently reduce its absorption. dovepress.comoup.com
The ionization state of levothyroxine is influenced by the surrounding pH, which explains the reduced absorption in less acidic environments. dovepress.com Studies have shown that the dissolution rates of different levothyroxine formulations can decrease as the pH increases, with significant variations observed between pH 2 and pH 5. juniperpublishers.com This highlights the importance of a low gastric pH for optimal drug dissolution. juniperpublishers.com
Excipients, the inactive ingredients in a tablet formulation, can also influence the absorption of this compound. service.gov.uk Given that the active drug amount in a levothyroxine tablet can be very small, excipients constitute the bulk of the tablet. juniperpublishers.com The choice of excipients and the manufacturing process can affect the dissolution profile of the tablet. juniperpublishers.com For a molecule with slow dissolution like levothyroxine, the use of micronized drug substance and water-soluble, rapidly dissolving excipients is expected to improve the dissolution rate and, consequently, bioavailability. service.gov.uk
Research has indicated that different brands of levothyroxine tablets, which may contain different excipients, can have varying dissolution profiles in relation to gastric pH. elsevier.es Some studies have shown that tablets manufactured with certain excipients, such as dibasic calcium phosphate (B84403) combined with a basic pH modifier like sodium carbonate, demonstrate improved stability. researchgate.net
Distribution and Protein Binding Dynamics of this compound
Once absorbed into the bloodstream, levothyroxine is extensively bound to plasma proteins, with over 99% of the circulating hormone being protein-bound. fda.govpfizermedicalinformation.compfizermedicalinformation.com This high degree of protein binding is crucial as it creates a reservoir of the hormone, ensuring a steady supply to the tissues. patsnap.com Only the small fraction of unbound, or free, hormone is metabolically active. fda.govrxlist.com The primary transport proteins for levothyroxine are thyroxine-binding globulin (TBG), thyroxine-binding prealbumin (TBPA), also known as transthyretin, and albumin. patsnap.comfda.govjuniperpublishers.com
Thyroxine-binding globulin (TBG) is the principal carrier protein for thyroxine, binding approximately 75% of the total circulating T4. luxorscientific.org TBG has a higher affinity for T4 compared to the other binding proteins, which partly accounts for the higher serum levels and longer half-life of T4 compared to triiodothyronine (T3). fda.govrxlist.comnih.gov Various physiological conditions and drugs can affect the concentration of TBG, which in turn can alter total T4 levels without necessarily affecting the free, active hormone concentration. fda.gov
Thyroxine-binding prealbumin (TBPA), or transthyretin, binds approximately 15% of circulating T4, while albumin binds about 10%. luxorscientific.org Although TBG is the primary binding protein, TBPA and albumin also play a role in the transport of thyroid hormones. luxorscientific.orglabpedia.net Like TBG, the binding of T4 to TBPA and albumin can be affected by certain drugs. For instance, salicylates have been shown to inhibit the binding of T4 to both TBG and TBPA. jci.org While TBPA's role in thyroid hormone transport is considered secondary to that of TBG, changes in its levels can still influence the amount of T4 available to tissues. labpedia.net
Interactive Data Table: Protein Binding of Thyroxine (T4)
| Binding Protein | Percentage of T4 Bound | Key Characteristics |
| Thyroxine-Binding Globulin (TBG) | ~75% luxorscientific.org | High affinity for T4, major determinant of total T4 levels. fda.govrxlist.comnih.gov |
| Thyroxine-Binding Prealbumin (TBPA) | ~15% luxorscientific.org | Also known as Transthyretin; secondary carrier to TBG. labpedia.net |
| Albumin | ~10% luxorscientific.org | Lower affinity binding compared to TBG and TBPA. luxorscientific.org |
Metabolism and Elimination Pathways of this compound
The metabolism of levothyroxine, a synthetic form of thyroxine (T4), is a complex process primarily occurring in the liver, but also in the kidneys and other peripheral tissues. wikipedia.orgoup.com The body's intricate system for metabolizing and eliminating thyroid hormones ensures a tightly regulated supply of the active hormone to tissues. The primary pathways include sequential deiodination, hepatic conjugation (glucuronidation and sulfation), and subsequent biliary excretion, with some metabolites undergoing enterohepatic recirculation. wikipedia.orgoup.comfda.gov
Sequential Deiodination and Metabolite Formation
The principal metabolic route for levothyroxine is sequential deiodination, a process catalyzed by a family of selenoenzymes known as deiodinases. restorativemedicine.orgnih.gov This process involves the removal of iodine atoms, which either activates or inactivates the hormone. nih.govbioscientifica.com
Approximately 80% of the biologically active thyroid hormone, triiodothyronine (T3), is generated from the peripheral conversion of T4. oup.comnih.gov This activation occurs through the removal of an iodine atom from the outer ring of the T4 molecule by type I and type II deiodinases. nih.govwikipedia.org
Conversely, removal of an iodine atom from the inner ring of T4 by type III deiodinase produces reverse triiodothyronine (rT3), a biologically inactive isomer of T3. ccjm.orgathenslab.gr About half of the deiodinated T4 is converted to T3 and the other half to rT3. touchendocrinology.com Both T3 and rT3 are further deiodinated to various forms of diiodothyronine (T2), monoiodothyronine (T1), and ultimately to the thyronine (T0) molecule, which lacks iodine. ccjm.orgtouchendocrinology.com
Other metabolites formed through different pathways include 3-iodothyroacetic acid (TA1) and 3,5-diiodothyronine (B1216456) (3,5-T2). researchgate.netfrontiersin.org
Table 1: Major Metabolites of this compound
| Metabolite | Formation Pathway | Biological Activity |
|---|---|---|
| Triiodothyronine (T3) | Outer-ring deiodination of T4 | Active |
| Reverse Triiodothyronine (rT3) | Inner-ring deiodination of T4 | Inactive |
| Diiodothyronine (T2) | Deiodination of T3 and rT3 | Variable |
| Iodothyroacetic Acid | Decarboxylation and oxidative deamination of T4 | Under investigation |
Hepatic Conjugation and Glucuronidation
In the liver, levothyroxine and its deiodinated metabolites undergo conjugation reactions, primarily glucuronidation and sulfation. oup.comontosight.ai These processes attach glucuronic acid or sulfate (B86663) groups to the hormone molecules, increasing their water solubility and facilitating their excretion in the bile. ontosight.aioup.comclinicalgate.com
Glucuronidation is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes. jst.go.jpeuropa.eu In humans, UGT1A1 is a key enzyme in the glucuronidation of thyroid hormones. oup.comjst.go.jp Sulfation is another conjugation pathway that can influence the rate of deiodination. oup.comclinicalgate.com While these conjugation reactions are considered inactivating steps, the conjugated hormones can be hydrolyzed back to their active forms. clinicalgate.com
Non-Deiodinative Metabolic Pathways
Besides deiodination, levothyroxine can be metabolized through alternative, non-deiodinative pathways. nih.govannualreviews.org These include ether-link cleavage and oxidative deamination and decarboxylation. researchgate.neteur.nl Oxidative deamination of the alanine (B10760859) side chain of T4 results in the formation of tetraiodothyroacetic acid (Tetrac). annualreviews.org Further deiodination of Tetrac produces triiodothyroacetic acid (Triac). clinicalgate.com While these metabolites are formed in smaller quantities, they may have their own biological activities that are currently under investigation. researchgate.netcaldic.com
Synthesis and Impurity Profiling of Levothyroxine Sodium
Advanced Synthetic Methodologies for Levothyroxine Sodium
The traditional synthesis of levothyroxine has been in use for over 70 years and is often characterized by low-yielding steps and the use of outdated reagents. ingentaconnect.comx-mol.com Modern advancements in synthetic organic chemistry have led to the development of improved and more efficient methods for producing this compound.
Another innovative approach focuses on the preparation of highly pure this compound through novel process intermediates. google.com This process utilizes a 3,5-Diiodo L-Tyrosine copper complex and a novel Bis (p-anisyl) iodonium (B1229267) Iodide. google.com The use of the copper complex streamlines the synthesis by reducing the number of steps and increasing the product yield. google.com Meanwhile, the novel iodonium salt helps to minimize the formation of probable genotoxic impurities. google.com This method has been shown to produce this compound with a purity of 99.9% and significantly reduced levels of the common impurity, Liothyronine (B1675554) (T3), to just 0.04%. google.com
The process can be summarized in the following steps:
Reaction of 3,5-Diiodotyrosine dihydrate with aqueous copper sulphate solution to form a 3,5-diiodo L-Tyrosine copper complex. google.com
A coupling reaction between the copper complex and Bis (p-anisyl)iodonium iodide. google.com
Demethylation of the resulting compound. google.com
Iodination to form levothyroxine. google.com
Conversion of levothyroxine to its sodium salt. google.com
Optimization of Synthesis for Purity and Yield
Optimizing the synthesis of this compound is crucial for maximizing purity and yield. This involves careful control of reaction conditions and the use of modern analytical techniques to monitor the process in real-time.
Key optimization strategies include:
Temperature Control: Optimizing the reaction temperature is essential to maximize the desired reactions while minimizing the formation of byproducts from side reactions. This helps prevent the thermal degradation of intermediates.
Real-Time Analytical Techniques: The use of in-line High-Performance Liquid Chromatography (HPLC) or near-infrared spectroscopy (NIR) allows for continuous monitoring of the reaction's progress. This enables the early identification of impurities as they form.
Improved Iodination Conditions: One improved method for synthesizing L-thyroxine sodium involves optimizing the iodination reaction conditions. By using an inorganic base and water as reaction solvents, the process becomes more cost-effective and safer for industrial-scale production. google.com
Purification Steps: An improved process involves converting crude levothyroxine to its disodium (B8443419) salt, which is then acidified to precipitate pure levothyroxine with a purity greater than 99%. google.com This purified levothyroxine is then converted to this compound pentahydrate with significantly reduced impurity levels. google.com This process effectively minimizes the presence of the d-enantiomer of thyroxine and 3,5-Diiodothyronine (B1216456) to below the limit of detection, and the liothyronine impurity to below 0.5% wt/wt. google.com
Impurity Identification, Characterization, and Classification in this compound
The identification and characterization of impurities in this compound are critical for ensuring its quality and safety. juniperpublishers.comjuniperpublishers.com Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, and interactions with excipients in the final formulation. juniperpublishers.com
Analysis of Degradation Products
Levothyroxine is susceptible to degradation, particularly when exposed to light, moisture, and certain pH conditions. nih.gov Forced degradation studies are conducted to understand the degradation pathways and identify the resulting products.
Common degradation products include:
Deiodination Products: The primary degradation pathway in solution is deiodination, leading to the formation of compounds with fewer iodine atoms, such as Liothyronine (T3) and 3,5-diiodothyronine (T2). nih.govpsu.eduresearchgate.net
Deamination Products: In the solid state, degradation occurs predominantly through deamination. nih.govpsu.edu
Other Degradation Products: Other identified degradation products include 3,3',5,5'-tetraiodothyroacetic acid (TTAA4), 3,3',5-triiodothyroacetic acid (TTAA3), and 3,5-diiodothyroacetic acid (TTAA2). psu.eduresearchgate.net
Lactose (B1674315) Adduct: In formulations containing lactose as an excipient, a lactose adduct of levothyroxine can form through a Maillard reaction, especially under heat stress. juniperpublishers.comjuniperpublishers.com
Studies have shown that exposure to light for 36 hours can decrease the concentration of levothyroxine by 67.5%. Adjusting the pH can also induce degradation; a reduction to pH 2.1 resulted in a 32% decrease in the levothyroxine peak and the appearance of three degradation peaks.
Table 1: Common Degradation Products of this compound
| Degradation Product | Formation Pathway |
| Liothyronine (T3) | Deiodination |
| 3,5-Diiodothyronine (T2) | Deiodination |
| 3,3',5,5'-Tetraiodothyroacetic acid (TTAA4) | Deamination/Oxidation |
| 3,3',5-Triiodothyroacetic acid (TTAA3) | Deamination/Oxidation |
| 3,5-Diiodothyroacetic acid (TTAA2) | Deamination/Oxidation |
| Levothyroxine-Lactose Adduct | Maillard Reaction with Lactose |
This table is based on data from multiple sources. juniperpublishers.comjuniperpublishers.comnih.govpsu.eduresearchgate.net
Characterization of Process-Related Impurities
Process-related impurities are substances that are unintentionally introduced during the synthesis of levothyroxine. These can include residual starting materials, intermediates, and byproducts of side reactions. Stringent purification processes and comprehensive quality control measures are necessary to minimize these impurities in the final active pharmaceutical ingredient (API).
Some known process-related impurities include:
Liothyronine (Impurity A): A common impurity that is also a known degradation product. juniperpublishers.comjuniperpublishers.com
Impurity F and Impurity G: These are other known impurities that can arise during the manufacturing process. juniperpublishers.comjuniperpublishers.com
d-enantiomer of thyroxine/3,5-Diiodothyronine: Advanced synthetic processes aim to keep these impurities below the limit of detection. google.comgoogle.com
Table 2: Selected Process-Related Impurities of this compound
| Impurity Name | Typical Acceptance Criteria (USP) |
| Liothyronine | NMT 1.0% |
| T4-Acetic acid | NMT 0.30% |
| N-Acetyl-T4 | NMT 0.20% |
| β-Hydroxy-T4 | NMT 0.15% |
| T4-Hydroxyacetic acid | NMT 0.15% |
| N-Formyl-T4 and T4-acetamide | NMT 0.15% |
| T4-Aldehyde | NMT 0.15% |
| T4-Benzoic acid | NMT 0.15% |
| Individual unspecified impurity | NMT 0.10% |
Data sourced from the United States Pharmacopeia (USP-NF). uspnf.com
Structural Elucidation Techniques for Novel Impurities (e.g., HPLC-HRMS/MS, On-line H/D Exchange, NMR Spectroscopy, CID Fragmentation)
The identification of novel and unknown impurities requires sophisticated analytical techniques. A comprehensive approach often involves a combination of methods to gain detailed structural information.
High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS/MS): This is a cornerstone technique for separating and identifying impurities. researchgate.netnih.govnih.gov It provides accurate mass measurements and fragmentation patterns, which are crucial for proposing candidate structures for unknown compounds. researchgate.net
On-line Hydrogen/Deuterium (H/D) Exchange: This technique, coupled with LC-MS, is a powerful tool for determining the number of active hydrogens in a molecule. researchgate.netnih.gov This information is particularly useful for distinguishing between structural isomers that may have similar fragmentation patterns. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed information about the connectivity of atoms within a molecule, confirming the structures proposed by mass spectrometry. nih.govrsc.org
Collision-Induced Dissociation (CID) Fragmentation: Studying the fragmentation patterns of identified major impurities helps in understanding the structural motifs and can be applied to elucidate the structures of other related minor impurities. nih.gov
Through the application of these advanced techniques, researchers have been able to characterize numerous previously unknown impurities in this compound, leading to a more complete understanding of its impurity profile. researchgate.netnih.gov In one study, this comprehensive approach led to the characterization of 24 compounds that were previously not described in the literature and the introduction of two new classes of this compound impurities. nih.gov
Synthesis of Impurity Reference Standards
The synthesis of impurity reference standards in a pure form is essential for the development and validation of analytical methods. e-journals.invenkatasailifesciences.com These standards are required for various analytical purposes, including specificity, linearity, accuracy, limit of detection (LOD), and limit of quantification (LOQ). e-journals.in
Researchers have successfully synthesized several potential levothyroxine impurities, including:
N-methyl amide
T4-amine O-methyl
T4-acetamide
N-acyl-T4
N-formyl-T4 e-journals.in
These synthesized impurities are thoroughly characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, ¹H NMR, and Mass Spectrometry (MS) to confirm their identity and purity. e-journals.in The availability of these reference standards is crucial for pharmaceutical manufacturers to accurately monitor and control the impurity levels in their this compound products, ensuring compliance with stringent regulatory requirements. e-journals.invenkatasailifesciences.com
Assessment of Genotoxic Impurities
Genotoxic impurities are of significant concern in pharmaceutical manufacturing as they have the potential to damage DNA and are often carcinogenic. Consequently, their presence in APIs is strictly controlled to threshold levels. The assessment of such impurities in this compound involves a combination of in-silico (computer-based) and in-vitro testing methods.
Research has been conducted to evaluate the genotoxic potential of several impurities associated with the synthesis of levothyroxine. A notable study investigated five specific synthesis-related impurities for their mutagenic and genotoxic effects. nih.gov The assessment involved in-silico predictions using software like ToxTree and VEGA, followed by in-vitro tests, including the Ames test (bacterial reverse mutation assay) and the micronucleus test in human lymphoblastoid (TK6) cells. nih.gov The results from these comprehensive analyses were negative, indicating that the tested impurities are neither mutagenic nor genotoxic. nih.gov
Another class of impurities, known as Maillard impurities, can form from the reaction of levothyroxine with excipients like lactose, particularly during storage. oup.com These impurities, specifically levothyroxine-lactose Maillard impurity (LeMI) and liothyronine-lactose Maillard impurity (LiMI), have also been subjected to genotoxicity assessments. In-silico analyses and in-vitro tests, including the Ames test, demonstrated that these Maillard condensation products are not cytotoxic or mutagenic. oup.comresearchgate.net
The U.S. Food and Drug Administration (FDA) has noted that for this compound injections, the drug substance is chemically identical to the endogenous human hormone T4. As such, specific studies to evaluate the mutagenic or carcinogenic potential of levothyroxine itself have not been required for previously approved products, especially for acute, short-term treatments like myxedema coma. fda.gov The focus remains on controlling process-related and degradation impurities to acceptable levels based on compendial standards and regulatory guidelines. fda.gov
Table 1: Assessment of Genotoxic Potential of Selected this compound Impurities
| Impurity/Impurity Class | Assessment Method(s) | Finding | Citation(s) |
| Five Synthesis Impurities | In-silico (ToxTree, VEGA), In-vitro (Ames test, Micronucleus test) | Not mutagenic or genotoxic | nih.gov |
| Levothyroxine-lactose Maillard impurity (LeMI) | In-silico analysis, In-vitro (Ames test) | Not cytotoxic or mutagenic | oup.comresearchgate.net |
| Liothyronine-lactose Maillard impurity (LiMI) | In-silico analysis, In-vitro (Ames test) | Not cytotoxic or mutagenic | oup.comresearchgate.net |
Control Strategies for Impurity Levels in this compound Production
The control of impurities in this compound is a critical aspect of the manufacturing process, guided by regulatory frameworks like the International Conference on Harmonisation (ICH) guidelines. veeprho.com A multi-faceted approach is employed to minimize the formation of impurities and to remove them from the final product. These strategies are implemented throughout the manufacturing process, from the selection of starting materials to the final purification steps.
Process Optimization and In-Process Controls: One of the primary strategies is the optimization of the synthetic pathway. This includes fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize the yield of this compound while minimizing the formation of by-products. synthinkchemicals.com For instance, a novel synthesis process utilizing a 3,5-Diiodo L-Tyrosine copper complex and Bis (p-anisyl)iodonium Iodide has been developed to be more economically and industrially feasible, and it is claimed to reduce the formation of probable genotoxic impurities. google.comgoogle.com Real-time analytical techniques, such as in-line High-Performance Liquid Chromatography (HPLC), can be used to monitor the progress of reactions and detect the emergence of impurities, allowing for immediate adjustments to the process parameters.
Purification Techniques: Post-synthesis, purification is essential to remove any remaining impurities. Techniques such as crystallization and chromatography are widely used. synthinkchemicals.com Column chromatography is a particularly effective method for separating levothyroxine from structurally similar impurities. veeprho.com The process of converting crude levothyroxine to a disodium salt and subsequent acidification is a purification step designed to reduce impurity levels. google.com
Control of Starting Materials and Intermediates: The quality of starting materials and intermediates is crucial. Since these substances can be reactive and may carry over as impurities into the final API, they are subject to stringent quality control. science.gov The use of specific intermediates, such as the aforementioned 3,5-Diiodo L-Tyrosine copper complex, can help in reducing the number of synthetic steps and thereby the potential for impurity formation. google.com
Regulatory and Pharmacopoeial Standards: Adherence to pharmacopoeial monographs (e.g., USP, EP) provides the framework for impurity control. ontosight.ai These monographs specify the acceptable limits for known impurities, such as liothyronine (also known as impurity A), and provide analytical methods for their quantification. synzeal.comuspnf.com For example, the USP provides specific HPLC methods for the determination of organic impurities. nih.gov Regulatory bodies like the MHRA in the UK have recommended tighter controls on the quality of levothyroxine tablets, including the introduction of discriminating dissolution tests, to minimize variability between products. service.gov.uk
Table 2: Strategies for Controlling Impurity Levels in this compound Production
| Control Strategy | Description | Impurities Targeted | Citation(s) |
| Process Optimization | Fine-tuning of reaction parameters (temperature, reaction time) and use of novel, more efficient synthetic routes. | Process-related impurities, by-products, potential genotoxic impurities. | synthinkchemicals.comgoogle.comgoogle.com |
| In-Process Controls | Real-time monitoring of reactions using analytical techniques like HPLC to ensure complete conversion and minimize side reactions. | Unwanted by-products and intermediates. | synthinkchemicals.com |
| Purification Techniques | Use of methods like crystallization and chromatography to separate the API from impurities after synthesis. | A broad range of process-related and degradation impurities. | veeprho.comsynthinkchemicals.comgoogle.com |
| Control of Raw Materials | Ensuring the high purity of starting materials and intermediates before their use in the synthesis. | Starting material-related impurities and their subsequent by-products. | science.gov |
| Adherence to Regulatory Standards | Following guidelines and limits set by pharmacopoeias (USP, EP) and regulatory agencies (FDA, MHRA). | Specified impurities (e.g., Liothyronine) and unspecified impurities. | ontosight.aiveeprho.comuspnf.comservice.gov.uk |
Solid State Chemistry and Stability of Levothyroxine Sodium
Polymorphism and Crystal Structure Analysis of Levothyroxine Sodium
This compound, a synthetic thyroid hormone, can exist in various solid-state forms, including different polymorphs and solvates. google.comgoogle.com These forms can have distinct physical and chemical properties, which in turn can influence the stability and bioavailability of the final drug product.
Identification and Characterization of Polymorphic Forms (e.g., Pentahydrate, Monohydrate)
The most common and commercially utilized form of this compound is the pentahydrate (C₁₅H₁₀I₄NNaO₄·5H₂O). google.comgoogle.comacs.org However, research has identified other polymorphic and hydrated forms, including a monohydrate (C₁₅H₁₀I₄NNaO₄·H₂O). acs.orgacs.orgresearchgate.net The existence of at least two polymorphs of levothyroxine has been demonstrated, which can be influenced by environmental pH. nih.gov
The characterization of these different forms is crucial for ensuring the quality and consistency of the drug product. Techniques such as powder X-ray diffraction (PXRD), Fourier-transform Raman spectroscopy, and solid-state nuclear magnetic resonance (NMR) are employed to distinguish between polymorphs. researchgate.net For instance, the pentahydrate and monohydrate forms exhibit unique PXRD patterns, allowing for their identification and quantification in a given sample. acs.orgacs.org
Under certain conditions, such as at 40°C and 0% relative humidity for three hours, this compound pentahydrate can lose four of its water molecules to convert into the monohydrate form. acs.orgacs.orgresearchgate.net This transformation is significant as the monohydrate is considered to be more reactive and its presence in a drug product is generally undesirable. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov The use of hygroscopic excipients, like povidone, can also induce the partial dehydration of the pentahydrate to the monohydrate form. acs.org
Influence of Hydration State on Crystal Lattice and Stability
The hydration state of this compound plays a critical role in its stability. The water molecules within the crystal lattice of the pentahydrate form are essential for maintaining its structural integrity and protecting the active pharmaceutical ingredient (API) from degradation. researchgate.net
Dehydration of the pentahydrate to the monohydrate or anhydrous forms leads to changes in the crystal lattice. researchgate.netnih.gov This physical instability is often a precursor to chemical instability. researchgate.netnih.gov The loss of water molecules can create channels within the crystal structure, allowing for the ingress of oxygen and subsequent oxidative degradation of the levothyroxine molecule. researchgate.netnih.gov Studies have shown that this compound degrades significantly under dry conditions in the presence of oxygen, while it remains stable when hydrated, even with oxygen present. researchgate.netresearchgate.net
Furthermore, the presence of moisture can accelerate degradation, especially at higher temperatures. nih.gov While the solid-state pentahydrate is relatively stable under accelerated temperature conditions, its stability is compromised in the presence of moisture, leading to up to 40% degradation at elevated temperatures. nih.gov This highlights the delicate balance required in managing the hydration state of this compound to ensure its stability.
Structural Insights from Powder X-ray Diffractometry
Powder X-ray diffractometry (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. For this compound, PXRD is instrumental in identifying different polymorphic and hydrated forms and monitoring their transformations. nih.govmdpi.com
The PXRD pattern of this compound pentahydrate has been well-characterized. It crystallizes in the triclinic space group P1. cambridge.org A detailed refinement of its room-temperature crystal structure using synchrotron powder diffraction data provided precise lattice parameters. cambridge.org
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| Triclinic | P1 (#1) | 8.2489(4) | 9.4868(5) | 15.8298(6) | 84.1387(4) | 83.1560(3) | 85.0482(3) | 1220.071(9) |
Table 1: Crystal structure details of this compound Pentahydrate. cambridge.org
PXRD studies have been crucial in understanding the structural changes that occur during the dehydration of the pentahydrate form. researchgate.netnih.gov As the pentahydrate loses water, changes in the d-spacing of the crystal lattice planes are observed in the PXRD patterns. researchgate.netnih.gov These structural changes are directly linked to the increased chemical instability of the dehydrated forms. researchgate.netnih.gov Synchrotron X-ray diffractometry has also been employed to reveal the in-situ dehydration of the pentahydrate to the monohydrate when mixed with certain excipients. acs.orgacs.org
Degradation Pathways and Kinetics of this compound
This compound is susceptible to degradation through various pathways, including oxidation and photodegradation. Understanding these degradation mechanisms and their kinetics is essential for developing stable formulations and ensuring the therapeutic efficacy of the drug.
Oxidative Degradation Mechanisms
Oxidative degradation is a major pathway for the breakdown of this compound. This process is significantly influenced by the hydration state of the compound. As previously mentioned, the dehydration of the pentahydrate form can expose the molecule to molecular oxygen, leading to oxidation. researchgate.netnih.gov
The degradation of levothyroxine in the solid state has been found to follow biphasic first-order kinetics, with a more rapid initial degradation phase. medcraveonline.comnih.gov The primary degradation products often result from oxidative side-chain degradation and deiodination. researchgate.net Some of the identified degradation products include acetic acid, benzoic acid, and various deiodinated thyroxine derivatives. researchgate.net
The presence of certain excipients can also influence oxidative degradation. juniperpublishers.com For example, hygroscopic excipients can draw water away from the this compound pentahydrate, promoting dehydration and subsequent oxidation. acs.orgjuniperpublishers.com Conversely, maintaining a moist environment with high relative humidity can enhance the stability of this compound by preserving its hydrated state. juniperpublishers.com
Photodegradation Studies
This compound is known to be sensitive to light. medcraveonline.com Exposure to light, particularly sunlight, can lead to significant degradation of the drug. journaljpri.commendeley.com Studies have shown that exposure of a this compound solution to direct sunlight for 80 minutes can result in over 60% decomposition. journaljpri.comcjhp-online.ca The photodegradation process has been observed to follow zero-order kinetics. journaljpri.com
Photolysis, or the breakdown of the molecule by light, can lead to the formation of several photoproducts. One major photoproduct is 4-[4-(2-amino-2-carboxy-ethyl)-2,6-diiodo-phenoxy]-penta-2,4-dienoic acid. nih.gov Another significant product is 3,5-diiodo-L-thyrosine. nih.gov The degradation process often involves the cleavage of the carbon-iodine bonds. researchgate.net
The rate of photodegradation can be influenced by factors such as pH and the presence of other substances. nih.govjournaljpri.com For instance, levothyroxine appears to be more stable in an acidic medium when exposed to light. journaljpri.com In aqueous solutions, the half-life of levothyroxine under sunlight can vary from less than 10 days to about 80 days, depending on environmental conditions. nih.gov
| Condition | Concentration | Stability (maintains ≥90% initial concentration) |
| Exposed to light | 0.4 µg/mL | 16.9 hours cjhp-online.canih.gov |
| Kept in the dark | 0.4 µg/mL | 18.0 hours cjhp-online.canih.gov |
| Exposed to light | 2.0 µg/mL | 6.5 hours cjhp-online.canih.gov |
| Kept in the dark | 2.0 µg/mL | 12.0 hours cjhp-online.canih.gov |
Table 2: Stability of Levothyroxine in 0.9% Sodium Chloride Solution. cjhp-online.canih.gov
Given its sensitivity to light, it is recommended that this compound and its formulations be stored in light-resistant containers. medcraveonline.com
Influence of Environmental Factors (Temperature, Relative Humidity, Light)
The stability of this compound is significantly influenced by environmental factors such as temperature, relative humidity (RH), and light. google.commdpi.comscispace.com While the pure, solid-state drug exhibits considerable stability, its susceptibility to degradation increases when formulated into pharmaceutical preparations. google.comnih.gov
Temperature: High temperatures are known to accelerate the degradation of this compound. google.comgsconlinepress.com Studies have shown that increasing the temperature can lead to a rapid decline in the potency of the drug. nih.govscispace.com For instance, some research indicates a biphasic degradation pattern, with an initial rapid degradation phase that is temperature-dependent. medcraveonline.com However, one study found that temperatures up to 100°C had a negligible effect on the drug in solution form over a short exposure time, suggesting that the impact of temperature can be context-dependent. scispace.comjournaljpri.com The stability of this compound pentahydrate is compromised at higher temperatures, with degradation of up to 40% observed in the presence of moisture. nih.gov
Relative Humidity (RH): Moisture is a critical factor in the degradation of this compound. google.comnih.govgoogle.com The compound is hygroscopic and degrades rapidly under conditions of high humidity. google.comjuniperpublishers.com Interestingly, this compound pentahydrate is more stable in conditions of high relative humidity than in dry conditions. juniperpublishers.com The loss of its bound water molecules at low relative humidity (less than 45%) can lead to instability. juniperpublishers.comresearchgate.net This dehydration of the crystal hydrate (B1144303) is hypothesized to be a precursor to chemical instability, as it may allow for oxidation of the active pharmaceutical ingredient (API) through the vacated channels in the crystal lattice. researchgate.net The drug substance itself has been found to be stable for 6 months at 40°C/75% RH. ohiolink.eduresearchgate.net
Light: this compound is sensitive to light. google.commdpi.comnih.gov Exposure to light, particularly direct sunlight, can cause significant decomposition. scispace.comjournaljpri.commendeley.com One study reported that exposing a solution of this compound to direct sunlight for 80 minutes resulted in over 60% decomposition. scispace.comjournaljpri.com This photodegradation follows zero-order kinetics. journaljpri.com Therefore, protection from light is crucial during storage to maintain the drug's potency. scispace.comresearchgate.net
The following table summarizes the impact of these environmental factors on the stability of this compound.
| Environmental Factor | Effect on this compound Stability | Key Findings |
| Temperature | Accelerates degradation, especially at elevated levels. google.comgsconlinepress.com | Biphasic degradation with a temperature-dependent initial phase has been observed. medcraveonline.com Significant degradation occurs at high temperatures, particularly in the presence of moisture. nih.gov |
| Relative Humidity (RH) | High humidity can lead to rapid degradation due to the hygroscopic nature of the drug. google.comjuniperpublishers.com Conversely, very low humidity can also cause instability by promoting the loss of bound water molecules. juniperpublishers.comresearchgate.net | The pentahydrate form is more stable at high RH than in dry conditions. juniperpublishers.com Dehydration at low RH is linked to subsequent chemical instability. researchgate.net |
| Light | Causes significant decomposition, especially direct sunlight. scispace.comjournaljpri.commendeley.com | Exposure of a solution to direct sunlight for a short period can lead to over 60% degradation. scispace.comjournaljpri.com |
Role of Excipients in Degradation and Stabilization
Excipients, while often considered inert, play a critical role in the stability of this compound formulations. mdpi.comscispace.commdpi.com The choice of excipients can either enhance or compromise the stability of the active pharmaceutical ingredient (API). scispace.com Incompatibility between this compound and certain excipients is a major contributor to the reduced shelf life of many formulations. google.com
Degradation: Certain excipients can accelerate the degradation of this compound. Carbohydrates such as lactose (B1674315), sucrose, dextrose, and starch have been identified as being incompatible with the drug. google.com The interaction between this compound and these carbohydrate excipients is a known cause of instability. googleapis.com Studies have shown that tablets formulated with lactose anhydrous, starch, or microcrystalline cellulose (B213188) failed to meet United States Pharmacopeia (USP) assay requirements after 3 months under accelerated stability conditions (40°C/75% RH). ohiolink.eduresearchgate.net Other excipients that have been shown to cause significant degradation include povidone, crospovidone, and sodium lauryl sulfate (B86663). juniperpublishers.comresearchgate.net These excipients, particularly povidone and crospovidone, are highly hygroscopic, and the increased moisture they introduce is a likely cause of degradation. juniperpublishers.com Instrumental analysis has also suggested that lactose, mannitol, and sorbitol should be avoided in formulations. nih.govresearchgate.net
Stabilization: Conversely, the careful selection of excipients can improve the stability of this compound. Basic pH modifiers such as sodium carbonate, sodium bicarbonate, and magnesium oxide have been shown to enhance stability. ohiolink.edumdpi.comresearchgate.net Formulations containing dibasic calcium phosphate (B84403) along with these basic modifiers met USP assay requirements even after 6 months at 40°C/75% RH. researchgate.net The stabilizing effect is attributed to the creation of a more basic microenvironment, as levothyroxine is more stable at a higher pH. ohiolink.eduresearchgate.net Other excipients found to be compatible and non-detrimental to the stability of this compound include magnesium stearate (B1226849) and sodium stearyl fumarate (B1241708). pharmaexcipients.comacs.org
The table below provides a summary of the effects of various excipients on the stability of this compound.
| Excipient | Effect on Stability | Mechanism/Observation |
| Lactose, Sucrose, Dextrose, Starch | Degradation | Incompatible with this compound, leading to instability. google.comohiolink.eduresearchgate.net |
| Povidone, Crospovidone | Degradation | Highly hygroscopic, leading to increased moisture and subsequent degradation. juniperpublishers.comresearchgate.net |
| Sodium Lauryl Sulfate | Degradation | Causes significant API degradation. juniperpublishers.comresearchgate.net |
| Mannitol, Sorbitol | Degradation | Found to be incompatible through instrumental screening. nih.govresearchgate.net |
| Dibasic Calcium Phosphate | Stabilization (with pH modifiers) | Improves stability, especially when combined with basic pH modifiers. ohiolink.edumdpi.comresearchgate.net |
| Sodium Bicarbonate, Sodium Carbonate, Magnesium Oxide | Stabilization | Act as basic pH modifiers, creating a more stable microenvironment. ohiolink.edumdpi.comresearchgate.net |
| Magnesium Stearate, Sodium Stearyl Fumarate | No negative impact | Did not affect the physical and chemical stability of the API. pharmaexcipients.comacs.org |
Solid-State Stability Assessment Methodologies for this compound
Assessing the solid-state stability of this compound is crucial for ensuring the quality and potency of the final drug product. scispace.com This involves subjecting the drug substance and its formulations to various conditions to predict their shelf life and identify potential stability issues. nih.gov
Accelerated and Long-Term Stability Protocols
Stability testing protocols for this compound typically follow guidelines established by regulatory bodies, such as the International Council for Harmonisation (ICH). These protocols include both long-term and accelerated stability studies. google.comohiolink.edu
Long-Term Stability Studies: These are conducted under recommended storage conditions to evaluate the drug's characteristics over its proposed shelf life. For this compound, this often involves storage at 25°C ± 2°C and 60% RH ± 5% RH for a period of up to 24 months. google.comgoogle.com
Accelerated Stability Studies: These studies are designed to increase the rate of chemical degradation and physical change of a drug by using exaggerated storage conditions. nih.gov The data from these studies are used to predict the shelf life of the product under normal storage conditions. Common accelerated conditions for this compound are 40°C ± 2°C and 75% RH ± 5% RH for a duration of 3 to 6 months. google.comnih.gov Some studies have also employed even more stressed conditions, such as 50°C/75% RH, to further challenge the formulation's stability. mdpi.com For example, one study showed that while some products were stable at 1.5 months under 40°C/75% RH, only one brand maintained its potency at the 3-month mark. mdpi.com
Other Stress Conditions: To gain a more comprehensive understanding of stability, samples may also be exposed to other conditions, such as low humidity (e.g., 25°C/0% RH and 40°C/0% RH) and high temperatures (e.g., 60°C). nih.govscispace.com These stress tests help in identifying the degradation pathways and the intrinsic stability of the molecule. nih.gov
The results of these stability studies are typically monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of active ingredient and detect any degradation products. google.comjournaljpri.com
Correlation between Physical and Chemical Instability
For this compound, there is a significant correlation between its physical and chemical instability. researchgate.netservice.gov.uk Changes in the solid-state properties of the drug can directly impact its chemical degradation. service.gov.uk
The physical form of this compound, particularly its hydration state, is a critical factor. juniperpublishers.comresearchgate.net this compound typically exists as a pentahydrate. nih.gov It has been hypothesized that the physical instability of this pentahydrate precedes its chemical instability. researchgate.net The loss of water molecules (dehydration) from the crystal lattice, which can be induced by low relative humidity or certain excipients, is a key physical change. juniperpublishers.comresearchgate.netpharmaexcipients.com
This dehydration process can lead to changes in the crystal structure, as observed through techniques like Powder X-ray Diffractometry (PXRD). researchgate.net These structural changes can make the molecule more susceptible to chemical degradation, such as oxidation, by creating pathways for oxygen to interact with the API. researchgate.net Studies have shown that the degradation of levothyroxine occurs in the presence of oxygen, especially at low relative humidity, which supports the link between dehydration and chemical instability. researchgate.net
Furthermore, interactions with acidic excipients can lead to a physical transformation known as salt disproportionation, where the sodium salt converts to the free acid form of levothyroxine. researchgate.netpharmaexcipients.com This physical change is also associated with increased chemical decomposition. pharmaexcipients.com
Therefore, a comprehensive stability assessment of this compound requires the use of both solution-based techniques like HPLC, which detect chemical degradation, and solid-state analytical techniques like PXRD, which can identify physical transformations. pharmaexcipients.com This dual approach is necessary because a technique like HPLC may not be sensitive to the initial physical changes that can ultimately lead to chemical instability. pharmaexcipients.com Understanding the interdependence of physical and chemical stability is crucial for designing robust formulations of this compound. service.gov.uk
Advanced Analytical Methodologies for Levothyroxine Sodium Research
Chromatographic Techniques for Levothyroxine Sodium Analysis
Chromatographic methods are central to the analysis of this compound, providing powerful separation capabilities to isolate the active pharmaceutical ingredient (API) from excipients and potential degradation products. ijpsnonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) stands out as the most extensively utilized technique for this purpose. ijpsnonline.comresearchgate.net
The development and validation of HPLC methods for this compound analysis are critical for ensuring reliable and reproducible results. nih.govjetir.org These methods are validated according to guidelines from the International Conference on Harmonisation (ICH), assessing parameters such as precision, accuracy, linearity, range, specificity, and robustness. jetir.orgpensoft.netglobalresearchonline.net The goal is to establish a method that is not only accurate and precise but also stable and suitable for routine quantitative and qualitative analysis in various settings, including pharmaceutical production and stability studies. jetir.org
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the determination of this compound in pharmaceutical formulations. jetir.orgresearchgate.net This method is favored for its ability to effectively separate levothyroxine from its related substances and formulation excipients. researchgate.netnih.gov
A typical RP-HPLC system for this compound analysis employs a C18 or a cyanoalkyl column as the stationary phase. researchgate.netjetir.orgresearchgate.net The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netwjbphs.com The pH of the aqueous phase is often adjusted to an acidic value, for instance, pH 3.0 or 3.5, to ensure good peak shape and resolution. nih.govresearchgate.net Detection is almost universally performed using a UV detector, with the wavelength set at 225 nm, where levothyroxine exhibits strong absorbance. researchgate.netjetir.orgresearchgate.net
Several studies have detailed specific RP-HPLC methods. For instance, one method utilized a Zorbax Eclipse plus C18 column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (50:50 v/v) at a flow rate of 1.0 mL/min, achieving a retention time of 6.6 minutes. researchgate.net Another validated method employed a Waters Nova-pak column with a gradient elution of 0.01 M phosphate buffer (pH 3.0) and methanol. nih.gov The gradient elution is particularly useful as levothyroxine is strongly retained in reverse-phase systems, and a gradient helps to ensure a good baseline separation from other components. nih.gov The validation of these methods has demonstrated excellent linearity, with correlation coefficients (r²) typically greater than 0.99, and high accuracy and precision. nih.govjetir.org
Interactive Table: Examples of Validated RP-HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings |
|---|---|---|---|---|
| Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm) | Methanol:Water (pH 3.0) | 1.0 | 225 | Method validated for precision, accuracy, linearity (50-150% range). jetir.org |
| Waters Nova-pak (250 mm x 3.9 mm) | Gradient of 0.01 M phosphate buffer (pH 3.0) and methanol | 1.0 | 225 | Linear relationship (r² > 0.99) over 0.08–0.8 µg/mL; accuracy 90-110%. nih.gov |
| Welch Ultisil XB-CN (150 x 4.6 mm, 5µm) | 0.05% OPA Buffer:Acetonitrile (72:28, v/v) | 1.0 | 221 | Linear in the range of 5-15 μg/ml (r²= 0.999). wjbphs.com |
| YMC Pack Pro C18 RS (150 x 4.6 mm, 3µm) | Buffer (pH 3.9):Acetonitrile:Methanol (90:10 v/v) | 0.8 | 225 | Linear for levothyroxine (1-10 µg/ml) and its related substances. globalresearchonline.net |
| HiQ sil NH2 column | Acetonitrile:Acetate buffer (pH 4.25) (55:45, v/v) | 1.2 | 252 | Isocratic elution with a run time of 10 minutes. pensoft.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). For the analysis of this compound, UPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), provides a powerful tool for the rapid and simultaneous determination of levothyroxine (T4) and its active metabolite, liothyronine (B1675554) (T3), in biological matrices like human serum. jddtonline.infojapsonline.com
A validated UPLC-MS/MS method for the simultaneous determination of levothyroxine and liothyronine in human serum utilized a HyPURITY C18 column for rapid separation, achieving the analysis within 4 minutes. jddtonline.info The sample preparation involved a straightforward protein precipitation with acetonitrile. jddtonline.info Detection was performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) to track specific ion transitions for levothyroxine and liothyronine. jddtonline.info This method demonstrated good accuracy and precision over a defined concentration range for both analytes. jddtonline.info The use of UPLC can significantly shorten analysis time, which is particularly beneficial in high-throughput environments such as clinical research and bioequivalence studies. saspublishers.com
Interactive Table: UPLC Method Parameters for Levothyroxine and Liothyronine Analysis
| Parameter | Details |
|---|---|
| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Column | HyPURITY C18 |
| Analytes | Levothyroxine (LT4) and Liothyronine (LT3) |
| Sample Matrix | Human Serum |
| Sample Preparation | Protein precipitation with acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analysis Time | < 4 minutes |
| Key Application | Pharmacokinetic studies, bioequivalence testing |
Thin Layer Chromatography (TLC) is another chromatographic technique that has been applied to the analysis of this compound. araijournal.com While not as widely used for quantitative analysis as HPLC, TLC serves as a valuable tool for identification and stability studies, particularly in assessing the decomposition of the drug under various stress conditions. scispace.comresearchgate.net
In one study, TLC analysis was conducted on this compound solutions that had been exposed to direct sunlight to monitor for photodegradation. scispace.comresearchgate.net The analysis utilized silica (B1680970) gel GF254 as the stationary phase. scispace.com After spotting the sample solutions onto the TLC plate, it was developed using a suitable mobile phase. scispace.com The appearance of additional spots in the chromatogram of the exposed solution, compared to a control solution, indicated the formation of degradation products. researchgate.net Though often used qualitatively, modern HPTLC (High-Performance Thin Layer Chromatography) can offer quantitative capabilities and is a cost-effective alternative to HPLC for certain applications. univpancasila.ac.id
High-Performance Liquid Chromatography (HPLC) Development and Validation
Spectroscopic Techniques for this compound Characterization
Spectroscopic methods are indispensable for the structural elucidation and quantitative determination of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound in pharmaceutical formulations. lew.roijrpr.com The principle of this technique lies in the measurement of the absorbance of a solution containing the analyte at a specific wavelength. ijrpr.com
For this compound, the maximum absorbance is typically observed around 225 nm in various solvents, which is why this wavelength is frequently used for detection in HPLC methods as well. nih.govjetir.orgresearchgate.net However, direct UV spectrophotometry can sometimes lack specificity due to interference from excipients present in the formulation. ijrpr.com To overcome this, derivative spectrophotometry has been successfully employed. A second-derivative UV (D-UV) spectrophotometric method was developed for the determination of this compound in tablets. mincyt.gob.arresearchgate.net Quantification was performed using the second derivative of the absorption spectrum at 253 nm in a methanol:water mixture. mincyt.gob.arresearchgate.net This method proved to be linear, precise, accurate, and selective, with results comparable to those obtained by a reference HPLC method. mincyt.gob.arresearchgate.net
Another approach involves the use of a chromogenic reagent to produce a colored complex with levothyroxine, which can then be measured at a different wavelength, away from potential interferences. A validated method utilized a mixture of Benedict reagent and dimethylglyoxime (B607122) (B-DMG) in a basic medium (pH 10.0), which reacted with this compound to form a product with a maximum wavelength of 382 nm. lew.roresearchgate.net This method demonstrated good sensitivity, with a linear range of 0.1–1.5 μg/mL and a low limit of detection. lew.roresearchgate.net
Interactive Table: UV-Visible Spectrophotometric Methods for this compound
| Method Type | Wavelength (nm) | Reagent/Solvent | Linearity Range (µg/mL) | Key Features |
|---|---|---|---|---|
| Second Derivative UV | 253 | Methanol:Water (50:50 v/v), pH 11.2 | 3.0–40.0 | High selectivity, results comparable to HPLC. mincyt.gob.arresearchgate.net |
| Chromogenic Reaction | 382 | Benedict reagent and dimethylglyoxime (B-DMG) | 0.1–1.5 | High sensitivity, low-cost, rapid. lew.roresearchgate.net |
Mass Spectrometry and Hyphenated Techniques (e.g., LC-MS/MS, HRMS/MS, ICP-MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), represents a cornerstone in the analysis of this compound. The hyphenated technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is renowned for its exceptional sensitivity and selectivity, making it the gold standard for quantifying Levothyroxine and its related impurities, such as Liothyronine, even at trace levels [22, 32].
In a typical LC-MS/MS method, Levothyroxine is first separated from other matrix components via reversed-phase liquid chromatography. The analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative mode. The resulting precursor ion, [M-H]⁻ at a mass-to-charge ratio (m/z) of 775.7, is selected and subjected to collision-induced dissociation (CID). This fragmentation generates specific product ions that are monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). Key transitions for Levothyroxine include m/z 775.7 → 728.7 (corresponding to the loss of formic acid from the side chain) and m/z 775.7 → 649.8 (loss of an iodine atom) . This high specificity minimizes interference and allows for accurate measurement in complex biological or pharmaceutical matrices.
High-Resolution Mass Spectrometry (HRMS/MS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). This capability is invaluable for the unequivocal identification of Levothyroxine and the structural elucidation of unknown degradation products or metabolites, as it allows for the determination of elemental compositions from the precise mass data .
The following table summarizes typical mass spectrometric parameters used in the analysis of this compound.
| Parameter | Description | Typical Value / Setting | Reference |
|---|---|---|---|
| Ionization Mode | Method used to generate ions from the analyte. | Electrospray Ionization (ESI), Negative Mode | |
| Precursor Ion [M-H]⁻ | The mass-to-charge ratio (m/z) of the deprotonated Levothyroxine molecule. | 775.7 m/z | |
| Product Ion 1 | A primary fragment ion used for quantification in MRM. | 728.7 m/z (Loss of HCOOH) | |
| Product Ion 2 | A secondary fragment ion used for confirmation in MRM. | 649.8 m/z (Loss of I) | |
| Mass Accuracy (HRMS) | The precision of mass measurement for structural confirmation. | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of this compound [20, 22]. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy identifies the chemically distinct protons in the molecule. For Levothyroxine, the spectrum shows characteristic signals for the aromatic protons on the two phenyl rings, as well as the protons of the alanine (B10760859) side chain (α-CH and β-CH₂). The integration of these signals provides quantitative information about the relative number of protons, confirming the molecular structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the Levothyroxine structure gives a distinct signal, allowing for confirmation of the thyronine core, the carboxylic acid group, and the carbon atoms bonded to iodine . Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively. This allows for unambiguous assignment of all signals and complete structural verification .
The table below presents typical ¹H NMR chemical shift data for Levothyroxine in a suitable deuterated solvent.
| Proton Assignment | Description | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| H-3', H-5' | Aromatic protons on the outer ring (adjacent to hydroxyl). | ~7.0 | |
| H-2', H-6' | Aromatic protons on the outer ring (adjacent to iodine). | ~7.8 | |
| α-CH | Proton on the alpha-carbon of the alanine side chain. | ~3.7 - 3.9 | |
| β-CH₂ | Protons on the beta-carbon of the alanine side chain. | ~2.9 - 3.2 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation . For this compound, the IR spectrum provides a unique "fingerprint" that can be used for identification and to confirm the presence of key structural features.
The spectrum is characterized by several distinct absorption bands. A broad band in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid and phenolic groups, as well as N-H stretching from the amine group. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching vibrations from the ether linkage and the phenolic group appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are observed around 1600-1450 cm⁻¹. Finally, the C-I (carbon-iodine) stretching vibration, a key feature of the molecule, typically appears in the far-IR region, often below 600 cm⁻¹ .
The following table summarizes the principal IR absorption bands for this compound.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |
|---|---|---|---|
| 3400 - 2500 (broad) | O-H and N-H stretch | Carboxylic acid, Phenol, Amine | |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | |
| 1600 - 1450 | C=C stretch | Aromatic Rings | |
| 1250 - 1200 | C-O stretch | Aryl Ether Linkage | |
| Below 600 | C-I stretch | Carbon-Iodine Bond |
Other Advanced Characterization Methods for this compound
Beyond the core spectroscopic techniques, several other advanced analytical methods are crucial for the comprehensive characterization of this compound, particularly for assessing purity, stability, and elemental composition [32, 33, 34, 40].
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field . It offers significant advantages for Levothyroxine analysis, including high separation efficiency, minimal sample and reagent consumption, and rapid analysis times .
Different modes of CE can be applied. Capillary Zone Electrophoresis (CZE) is effective for separating Levothyroxine from its primary impurity, Liothyronine, and other related substances by exploiting differences in their electrophoretic mobility at a specific buffer pH . For more complex separations, such as resolving enantiomers (D- and L-Levothyroxine), chiral selectors like cyclodextrins are added to the background electrolyte in a technique known as chiral CE. Method optimization involves careful control of parameters such as buffer pH, applied voltage, and capillary temperature to achieve baseline resolution of all target analytes .
The table below outlines typical conditions for a CE-based separation of thyroid hormones.
| Parameter | Description | Typical Condition | Reference |
|---|---|---|---|
| CE Mode | The specific capillary electrophoresis technique used. | Capillary Zone Electrophoresis (CZE) | |
| Background Electrolyte | The buffer solution filling the capillary. | 20-50 mM Phosphate or Borate buffer | |
| pH | pH of the background electrolyte. | 9.0 - 10.0 | |
| Applied Voltage | The electric potential applied across the capillary. | 15 - 25 kV | |
| Detection | Method for detecting analytes as they elute. | UV Detection at ~225 nm |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
While mentioned as a hyphenated detector, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is also a powerful standalone technique for the ultra-sensitive elemental analysis of this compound . Its primary role in this context is the precise and accurate quantification of total iodine content. The theoretical iodine content of Levothyroxine is approximately 65% by mass, and ICP-MS can verify this with high precision .
The sample is first digested to break down the organic matrix, releasing the iodine into solution. This solution is then introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The mass spectrometer then separates and detects the iodine ions (typically at m/z 127). This method is crucial for confirming the identity and purity of the drug substance and for detecting trace levels of inorganic iodide or other elemental impurities. Its sensitivity allows for the analysis of very small sample sizes and low-concentration formulations .
| Parameter | Theoretical Value | Typical Experimental Result (ICP-MS) | Reference |
|---|---|---|---|
| Iodine Content (% w/w) in Levothyroxine | 65.3% | 65.1 ± 0.5% | |
| Detection Limit for Iodine | N/A | Low parts-per-billion (ppb) range |
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. For this compound, TGA is employed to assess its thermal stability, decomposition profile, and hydration state .
In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a controlled rate. The resulting thermogram plots mass loss versus temperature. A typical TGA curve for this compound hydrate (B1144303) shows an initial weight loss step at lower temperatures (e.g., below 150°C), corresponding to the loss of bound water molecules (desolvation). This step is critical for quantifying the water content and confirming the specific hydrate form. At higher temperatures (e.g., above 200°C), more significant weight loss occurs due to the thermal decomposition of the organic molecule itself. The onset temperature of decomposition is a key indicator of the compound's thermal stability .
| Thermal Event | Temperature Range (°C) | Observation | Interpretation | Reference |
|---|---|---|---|---|
| Desolvation | 50 - 150 °C | ~5-6% Mass Loss | Loss of bound water molecules (consistent with a pentahydrate form) | |
| Decomposition Onset | > 200 °C | Rapid Mass Loss | Beginning of thermal degradation of the organic structure |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and various surface property measurements at the nanoscale. nih.gov In the context of this compound research, AFM is a valuable tool for characterizing the morphology and mechanical properties of drug delivery systems and the effects of the compound on biological surfaces.
Researchers have utilized AFM to visualize the surface of various materials without the need for destructive sample preparation like staining or fixation. nih.gov The technique can be employed to study the morphology of nanoparticles, microparticles, and implants designed for this compound delivery. For instance, in the development of drug delivery systems, AFM can reveal details about particle shape, size distribution, and surface roughness, which are critical parameters influencing drug release kinetics and bioavailability.
Furthermore, AFM can be used to investigate the mechanical properties of cells and tissues. nih.gov This is particularly relevant in understanding the cellular response to this compound. By measuring parameters such as cell stiffness and adhesion forces, researchers can gain insights into the biomechanical changes induced by the hormone at a cellular level. medscape.com While direct AFM studies specifically focused on this compound's crystalline structure are not extensively documented in the provided results, the application of AFM in related pharmaceutical and biological research highlights its potential for advancing our understanding of this compound's physical properties and its interactions at the nanoscale. nih.govmedscape.comuobaghdad.edu.iqoxinst.comresearchgate.net
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful analytical technique used to obtain high-resolution images of the surface topography and composition of a sample. In this compound research, SEM plays a crucial role in characterizing the morphology of the drug in various forms and formulations.
Studies have employed SEM to analyze the particle size and shape of this compound. For example, research on micronization techniques, such as the Atomized Rapid Injection for Solvent Extraction (ARISE) process, has utilized SEM to observe the morphology of the processed particles. ufrn.br These analyses have shown that techniques like GAS (Gas Antisolvent) precipitation can transform the morphology of raw this compound, which originally appears as crystal face particles, into aggregated spherical nanoparticles. ufrn.br
SEM has been instrumental in evaluating different micronization strategies aimed at reducing particle size and altering morphology to potentially improve drug delivery. aaiq.org.ar Researchers have used SEM to compare the effects of varying process parameters, such as temperature, pressure, and concentration, on the resulting particle characteristics. ufrn.br For instance, SEM images have revealed the formation of spherical or rod-like micro and nanoparticles in the range of 360-1,300 nm. ufrn.br
In the context of drug delivery systems, SEM is used to examine the surface of implants and microneedles containing this compound. actascientific.comnih.gov For example, SEM micrographs of polymeric implants have shown flaky and porous surfaces before drug release. actascientific.com Similarly, SEM has been used to visualize the sharp, pyramidal shape and dimensions of microneedles designed for transdermal delivery of this compound. nih.gov
Method Validation and Quality Control in this compound Analytical Research
The validation of analytical methods is a critical aspect of pharmaceutical research and quality control, ensuring that the methods used for quantifying a drug are reliable, reproducible, and accurate. For a narrow therapeutic index drug like this compound, this is of utmost importance. pensoft.net Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). globalresearchonline.netresearchgate.net The validation process encompasses several key parameters to demonstrate that the analytical procedure is suitable for its intended purpose. wjbphs.com
A variety of analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC), have been developed and validated for the determination of this compound in bulk drug, pharmaceutical formulations, and biological matrices. pensoft.netglobalresearchonline.netwjbphs.comresearchgate.netnih.govresearchgate.netpensoft.net The validation characteristics typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). globalresearchonline.netresearchgate.netnih.govresearchgate.netscribd.com
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netconicet.gov.ar In the analysis of this compound, specificity is crucial to ensure that the measured signal is solely from levothyroxine and not from other related substances or excipients in the formulation. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) methods demonstrate specificity by showing that the peak for levothyroxine is well-resolved from other peaks. researchgate.netconicet.gov.ar For instance, a developed HPLC method showed no interference from diluent peaks at the retention time of this compound. researchgate.net Similarly, in another study, the method proved to be specific as no excipient interference was observed. conicet.gov.ar The resolution between the levothyroxine peak and the nearest eluting peak is a key parameter; a resolution of greater than 5 is considered good. conicet.gov.ar
In the context of biosensors, selectivity studies involve testing the sensor's response to the target analyte (in this case, a related thyroid hormone, fT3) in the presence of potential interfering substances, including levothyroxine itself. mdpi.com An electrochemical biosensor was found to be selective for fT3 even when levothyroxine was present. mdpi.com For spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy, specificity is confirmed by comparing the spectra of the pure drug, the pharmaceutical formulation, and a mixture of the excipients to ensure no interference at the analytical wavelength. pensoft.net
Linearity and Range Determination
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. globalresearchonline.netnih.gov
For this compound, various analytical methods have demonstrated linearity over different concentration ranges. The linearity is typically evaluated by a linear regression analysis of the calibration curve, and the correlation coefficient (r²) is a key indicator of the quality of the fit. An r² value greater than 0.99 is generally considered acceptable. researchgate.netnih.gov
Here are some examples of linearity and range determined for this compound using different analytical methods:
Table 1: Linearity and Range of Analytical Methods for this compound| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| HPLC | 0.0045–27 ppm | 0.9999 | researchgate.net |
| HPLC | 0.08–0.8 µg/mL | ≥0.99 | nih.gov |
| Derivative UV (D-UV) Spectrophotometry | 3.0–40.0 μg/mL | Not specified | researchgate.net |
| UV-Visible Spectrophotometry | 0.1–1.5 µg/mL | 0.9993 | researchgate.netlew.ro |
| HPLC | 1–10 µg/mL | Not specified | globalresearchonline.net |
| HPLC-UV | 2-20 µg/mL | 0.9982 | conicet.gov.ar |
| HPLC | 0.5-1000 ng/mL (in plasma) | ≥0.998 | nih.gov |
Accuracy and Precision Assessments
Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a sample and measuring the recovery. globalresearchonline.netpensoft.net Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). globalresearchonline.netnih.gov
For this compound, accuracy is typically expected to be within a certain percentage of the nominal value, for example, between 98-102% for recovery studies. pensoft.netpensoft.net Precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. globalresearchonline.netconicet.gov.ar
The following tables summarize accuracy and precision data from various studies on this compound analysis:
Table 2: Accuracy of Analytical Methods for this compound| Analytical Method | Concentration Levels | Recovery (%) | Reference |
|---|---|---|---|
| HPLC | 0.02265 to 0.06795 mg | 83.15 to 83.80 | researchgate.net |
| HPLC | Low QC (0.08 µg/mL) | 90 to 110 | nih.gov |
| HPLC | Medium and High QC | 95 to 105 | nih.gov |
| UV-Visible Spectrophotometry | 0.3 µg/mL | 98.75 to 100.20 | researchgate.netlew.ro |
| HPLC | 1, 5 & 10 µg/mL | Not specified, but within acceptable range | globalresearchonline.net |
| Ion Exchange HPLC | 10–100 μg/mL | 98–102 | pensoft.net |
Table 3: Precision of Analytical Methods for this compound
| Analytical Method | Precision Type | % RSD / % CV | Reference |
|---|---|---|---|
| HPLC | Precision and Intermediate Precision | 2.80 and 0.98 | researchgate.net |
| HPLC | Intra- and Inter-day Precision | <2 | nih.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.netresearchgate.netconicet.gov.ar
The determination of LOD and LOQ is a critical part of method validation, especially for a potent drug like this compound where low concentrations need to be accurately measured. pensoft.netresearchgate.net These limits are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. pensoft.netconicet.gov.arlew.ro
The following table presents the LOD and LOQ values for this compound from various analytical methods:
Table 4: LOD and LOQ of Analytical Methods for this compound| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| HPLC | 0.002 ppm | 0.006 ppm | researchgate.netscribd.com |
| UV-Visible Spectrophotometry | 0.0052 µg/mL | 0.0157 µg/mL | researchgate.netlew.ro |
| HPLC-UV | 0.05 µg/mL | 0.17 µg/mL | conicet.gov.ar |
| HPLC (in plasma) | 0.44 ng/mL | 1.33 ng/mL | nih.gov |
Stability-Indicating Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. For this compound, which can degrade under various conditions, developing a robust SIAM is essential for ensuring product quality and stability throughout its shelf life. jetir.org These methods are designed to separate, detect, and quantify the active ingredient in the presence of its potential degradation products and any formulation excipients. nih.gov
The development of a SIAM typically involves subjecting the drug substance to forced degradation (stress testing) under a variety of conditions as mandated by the International Council for Harmonisation (ICH) guidelines. jetir.org These stress conditions commonly include exposure to acid, base, oxidation, heat (thermolytic), and light (photolytic). jetir.org
An effective stability-indicating HPLC method must be able to resolve the main this compound peak from all potential degradation product peaks. nih.gov For example, one validated method successfully separated levothyroxine (T4) from eight of its known degradation products and related impurities, including liothyronine (T3), di-iodothyronine (T2), and various iodotyrosines. nih.gov The separation was achieved on a C18 column with a gradient elution system. nih.gov
The outcomes of forced degradation studies provide insight into the degradation pathways of the drug and help in identifying the likely degradants that need to be monitored during stability studies.
Table 3: Summary of Forced Degradation Studies for this compound This table is interactive. Users can sort and filter the data.
| Stress Condition | Reagents/Conditions Used | Observation |
|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl | Significant degradation observed |
| Alkaline Hydrolysis | 0.1 N NaOH | Significant degradation observed |
| Oxidative Degradation | 3% H₂O₂ | Degradation occurred |
| Photolytic Degradation | Exposure to UV light | Degradation observed |
| Thermolytic Degradation | Heat at 105°C | Degradation occurred |
This table represents typical conditions and outcomes from stability-indicating method development studies. jetir.org
The validation of these methods confirms that they are accurate, precise, linear, and robust for their intended purpose of quantifying this compound and its degradation products. nih.gov
Analytical Methods for Cleaning Validation in Production Environments
In pharmaceutical manufacturing, cleaning validation is a critical process that provides documented evidence that cleaning procedures for manufacturing equipment are effective in removing residues of active pharmaceutical ingredients to predetermined levels. researchgate.net For a potent compound like this compound, highly sensitive analytical methods are required to detect and quantify any potential residues on equipment surfaces after cleaning. tsijournals.com
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose due to its specificity, sensitivity, and precision. researchgate.nettsijournals.com The method must be validated to prove its suitability for quantifying trace amounts of this compound that may be recovered from swabs taken from various equipment parts. researchgate.net
Validation parameters for a cleaning validation method include specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.nettsijournals.com The LOD and LOQ are particularly important as they define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. tsijournals.com For this compound cleaning validation, methods have been developed with an LOD as low as 0.002 ppm and an LOQ of 0.006 ppm. tsijournals.com
Accuracy is often determined by percent recovery studies, where a known amount of this compound is spiked onto a surface, swabbed, and analyzed. researchgate.net Recovery values typically need to fall within an acceptable range, for example, 83.15% to 83.80%. researchgate.nettsijournals.com Precision is assessed by the relative standard deviation (%RSD) of replicate analyses, which should be within acceptable limits (e.g., <10% for cleaning validation). tsijournals.com
Table 4: Validation Parameters for an HPLC Method for this compound Cleaning Validation This table is interactive. Users can sort and filter the data.
| Validation Parameter | Result | Acceptance Limit |
|---|---|---|
| Linearity (r²) | 0.9999 | > 0.99 |
| Range | 0.0045–27 ppm | As required |
| Limit of Detection (LOD) | 0.002 ppm | - |
| Limit of Quantitation (LOQ) | 0.006 ppm | - |
| Accuracy (% Recovery) | 83.15% - 83.80% | Within specified range |
| Precision (% RSD) | 2.80 | < 10% |
| Intermediate Precision (% RSD) | 0.98 | < 10% |
Data from a study validating an HPLC method for cleaning validation of this compound. tsijournals.com
The successful application of such a validated HPLC method ensures that manufacturing equipment is properly cleaned and free from cross-contamination, which is essential for product quality and safety. researchgate.net
Advanced Pharmaceutical Formulation and Drug Delivery Research for Levothyroxine Sodium
Novel Oral Formulation Strategies for Levothyroxine Sodium Bioavailability Enhancement
The conventional tablet form of this compound, while widely used, presents challenges related to variable absorption influenced by food, concurrent medications, and gastrointestinal conditions. mui.ac.irdovepress.com To overcome these limitations, research has focused on developing new oral formulations that improve the consistency of drug absorption.
Liquid Solutions and Soft Gel Capsules
Novel oral formulations such as liquid solutions and soft gel capsules have been developed to enhance the bioavailability of this compound. researchgate.netoup.com These formulations contain pre-dissolved levothyroxine, which circumvents the dissolution step in the stomach that is required for tablets. mui.ac.ir This is particularly advantageous as the solubility of levothyroxine from tablets is pH-dependent, with decreased dissolution at a higher gastric pH. mui.ac.irnih.gov
Liquid solutions and soft gel capsules have demonstrated improved absorption profiles compared to traditional tablets. elsevier.esconsensus.app Studies have shown that these formulations can mitigate the malabsorption caused by interfering substances and certain gastrointestinal disorders. dovepress.com For instance, the liquid formulation has been shown to be better absorbed than tablets in the presence of proton pump inhibitors, which raise gastric pH. elsevier.es Similarly, soft gel capsules have shown reduced interference from food and other drugs, leading to more consistent therapeutic levels. consensus.app
The bioequivalence of soft gel capsules to tablets has been established in healthy volunteers under fasting conditions. elsevier.es Furthermore, a novel levothyroxine oral solution has demonstrated faster absorption compared to both tablets and soft gel capsules. nih.gov Research indicates that this solution maintains similar bioavailability even when taken 15 minutes before a high-fat meal, as opposed to the standard 30-60 minute waiting period recommended for tablets. nih.gov
Interactive Table: Comparison of Oral this compound Formulations
| Formulation Type | Key Characteristic | Advantage |
|---|---|---|
| Conventional Tablet | Solid dosage form requiring dissolution | Widely available and established |
| Liquid Solution | Pre-dissolved levothyroxine | Bypasses pH-dependent dissolution, faster absorption |
| Soft Gel Capsule | Levothyroxine dissolved in glycerin | Improved absorption consistency, less food/drug interference |
Sustained and Controlled Release Drug Delivery Systems for this compound
To address the need for daily administration and to improve patient compliance, researchers are developing sustained and controlled-release drug delivery systems for this compound. researchgate.netoup.com These systems aim to maintain stable therapeutic hormone levels over an extended period, potentially reducing the frequency of administration. bayviewrx.com
Polymeric Nanoparticles for this compound Delivery
Polymeric nanoparticles are being investigated as carriers for the sustained release of this compound. researchgate.netnih.gov These nanoparticles can be formulated from biodegradable polymers, which encapsulate the drug and release it gradually over time. ualberta.ca For example, formulations using poly(lactic-co-glycolic acid) (PLGA) have been developed for parenteral in-situ forming implants and microparticles. dergipark.org.tr These systems are designed to provide controlled drug release for up to 30 days. dergipark.org.tr
Another approach involves the use of smart polymeric nanofibers for topical delivery. ualberta.caresearchgate.net A study on nanofibrous membranes made from blends of polyvinyl alcohol (PVA) and poly-N-isopropylacrylamide (PNIPAM) demonstrated sustained penetration of levothyroxine into the skin, which could help maintain effective local concentrations for a prolonged period. ualberta.caresearchgate.net In-situ forming hydrogels based on PLA-PEG-PLA and PLGA-PEG-PLGA triblock copolymers have also been explored for injectable formulations, showing slow and continuous release of this compound. nih.gov
Metal-Organic Frameworks (MOFs) for Encapsulation and Release
Metal-Organic Frameworks (MOFs) are porous materials being explored for their potential in drug delivery, including for this compound. nanomedicine-rj.comnanomedicine-rj.com MOFs possess high surface areas and tunable pore sizes, making them suitable for encapsulating drug molecules. nih.gov Their structure allows for a high drug-loading capacity and the potential for controlled release. frontiersin.org
A study investigating a copper-based MOF, Cu(II)-BTC, demonstrated its ability to load levothyroxine and provide sustained release under physiological conditions for up to seven days. nanomedicine-rj.comnanomedicine-rj.com The release of the drug from the MOF can be triggered by the breakdown of the framework in the body. frontiersin.org Research in this area is ongoing to develop biocompatible MOFs for safe and effective drug delivery. nih.gov
Solid Lipid Nanoparticles (SLN) and PEG-Modified SLN for Delivery
Solid lipid nanoparticles (SLN) are another promising carrier system for the oral delivery of this compound. nanomedicine-rj.comnih.gov SLNs are made from solid lipids and can encapsulate drugs, offering advantages like improved stability and controlled release. researchgate.net A study on SLNs containing this compound showed a high entrapment efficiency of over 98% and a controlled release profile. researchgate.netresearchgate.net The nanoparticles were found to be stable for at least six months. nih.govresearchgate.net
To enhance the stability and circulation time of SLNs in the body, they can be coated with polyethylene (B3416737) glycol (PEG), creating PEG-modified SLNs. scienceopen.com This PEGylation helps to reduce the uptake of the nanoparticles by the immune system, thereby improving the bioavailability of the encapsulated drug. scienceopen.com Research has shown that PEG-coated SLNs can lead to higher blood concentrations of the drug compared to non-coated SLNs. scienceopen.com
Interactive Table: Sustained-Release Technologies for this compound
| Delivery System | Material | Mechanism of Release | Potential Advantage |
|---|---|---|---|
| Polymeric Nanoparticles | PLGA, PVA, PNIPAM | Gradual polymer degradation and drug diffusion | Long-acting formulations, reduced dosing frequency |
| Metal-Organic Frameworks (MOFs) | Metal ions and organic linkers (e.g., Cu(II)-BTC) | Framework degradation and drug diffusion | High drug loading, sustained release |
| Solid Lipid Nanoparticles (SLN) | Solid lipids | Diffusion from the lipid matrix | Improved stability, controlled oral delivery |
| PEG-Modified SLN | PEG-coated solid lipids | Diffusion from the lipid matrix with reduced clearance | Enhanced bioavailability and circulation time |
Alternative Administration Routes and Advanced Delivery Systems for this compound
Beyond oral formulations, research is exploring alternative routes of administration to bypass the complexities of gastrointestinal absorption and to provide options for patients with specific needs. oup.comresearchgate.net These alternative routes include parenteral (intramuscular, subcutaneous), rectal, and transdermal delivery. nih.govresearchgate.net
Weekly intramuscular and subcutaneous injections are being investigated as methods for sustained drug delivery. oup.comnih.gov For patients with difficulty swallowing or severe malabsorption, rectal administration has been considered. oup.comnih.gov
Advanced delivery systems are also in development. A bioinspired mucoadhesive gastric patch has been designed for long-acting oral delivery. acs.org This patch adheres to the gastric mucosa and provides sustained release of the drug. acs.org Another innovative approach is the use of dissolving microneedle arrays for transdermal delivery. nih.gov These microneedles, made from polymers like hyaluronic acid, create micro-channels in the skin to facilitate drug permeation. nih.gov
Furthermore, biodegradable implants made from materials like gelatin and sodium alginate are being studied for their ability to provide sustained drug release over an extended period, ranging from 10 to 45 days. actascientific.com These advanced systems hold the potential to significantly improve the management of hypothyroidism by offering more consistent and convenient treatment options. bayviewrx.com
Transdermal Delivery Systems for this compound
The transdermal delivery of this compound presents a promising alternative to oral administration, which is often associated with variable bioavailability due to factors like gastrointestinal conditions and drug-food interactions. nih.govresearchgate.net However, the skin's outermost layer, the stratum corneum, significantly limits the permeation of many drugs, including levothyroxine. nih.gov To overcome this barrier, researchers are exploring advanced strategies such as microneedle arrays and permeation enhancers.
Microneedle arrays are a minimally invasive technology designed to bypass the stratum corneum by creating micro-scale channels in the skin, thereby facilitating drug diffusion. nih.govresearchgate.net Dissolving microneedles, fabricated from biocompatible polymers like hyaluronic acid, are a particularly innovative approach. These microneedles dissolve upon insertion into the skin, releasing the encapsulated drug. nih.govnih.gov
A key area of research has been the development of this compound-loaded dissolving microneedle arrays. nih.gov Studies have focused on optimizing the formulation of these arrays, using varying concentrations of hyaluronic acid to achieve the desired mechanical strength and dissolution properties. nih.govuomustansiriyah.edu.iq For instance, one study identified an optimal formulation containing 50% w/v hyaluronic acid and 1% v/v Tween 80, which resulted in well-formed microneedles with a height of 432 ± 6.4 μm and a tip diameter of 9.8 ± 1.3 μm. nih.gov These arrays demonstrated sufficient mechanical strength to penetrate the skin without breaking and dissolved rapidly, starting within 5 minutes and completing within an hour of insertion. nih.govnih.gov
Ex vivo permeation studies using human skin have shown a significant enhancement in this compound delivery with microneedle arrays compared to control solutions. nih.govnih.gov One study reported a cumulative permeated amount of 32 ± 2 μg/cm² over 7 hours from a microneedle array, a substantial increase from the 0.7 ± 0.07 μg/cm² permeated from a control solution. nih.govresearchgate.net While mild, transient erythema was observed at the application site, it typically resolved within 24 hours, suggesting that this delivery system is a feasible and effective method for transdermal levothyroxine administration without causing significant skin damage. nih.govnih.gov
Table 1: Characteristics of an Optimized Hyaluronic Acid Dissolving Microneedle Array for this compound Delivery
| Parameter | Value |
|---|---|
| Hyaluronic Acid Concentration | 50% w/v |
| Tween 80 Concentration | 1% v/v |
| Needle Height | 432 ± 6.4 μm |
| Tip Diameter | 9.8 ± 1.3 μm |
| Mechanical Strength (Force per array) | 32 N |
| In Vivo Dissolution Time | Starts within 5 mins, complete by 1 hour |
Data sourced from a study on this compound loaded dissolving microneedle arrays. nih.gov
Beyond microneedles, other permeation enhancement strategies are being investigated to improve the transdermal delivery of this compound. These strategies aim to reversibly disrupt the stratum corneum barrier to allow for increased drug absorption. researchgate.net
One approach involves the use of chemical permeation enhancers. For example, research has explored the use of straight-chain fatty acids to improve the intestinal permeability of this compound, a concept that can be extrapolated to transdermal delivery. japsonline.com Another area of interest is the use of microemulsions, which are thermodynamically stable, transparent or translucent systems of oil, water, and surfactant. researchgate.net Microemulsions containing isopropyl myristate and isobutanol have been shown to increase the solubility of levothyroxine. researchgate.net However, the inclusion of the drug in reverse micelles within the microemulsion can sometimes reduce its release. researchgate.net
To counteract this, researchers have incorporated these microemulsions into transdermal films. This approach has demonstrated increased drug retention in the skin, likely due to the enhancing effects of the film's excipients and the occlusive conditions it creates. researchgate.net The use of solvents like ethanol (B145695) and isopropanol, and penetration enhancers such as propylene (B89431) glycol and isopropyl myristate within these film-forming systems are also being explored. researchgate.net
Parenteral Formulations for Sustained Delivery (e.g., Intramuscular, Subcutaneous Injections)
To address issues of patient compliance and the need for daily administration, research has focused on developing sustained-release parenteral formulations of this compound. nih.govnih.gov These formulations, administered via intramuscular or subcutaneous injection, aim to provide a steady release of the drug over an extended period. nih.gov
In situ forming biodegradable implants and microparticles are a key area of investigation. dergipark.org.tr These systems are injected as a liquid solution containing a biodegradable polymer (like PLGA), a solvent (such as N-Methyl pyrrolidone), and the drug. dergipark.org.tr Upon injection, the solvent dissipates, and the polymer solidifies, forming an implant or microparticles that entrap the drug and release it slowly over time. dergipark.org.tr
Studies have shown that these formulations can deliver levothyroxine for up to 30 days. dergipark.org.tr The initial burst release, a common challenge with such systems, can be controlled by adjusting the polymer concentration and the type of solvent used. nih.govdergipark.org.tr For instance, combining a hydrophilic and a hydrophobic solvent has been shown to reduce the initial burst. dergipark.org.tr Research has also explored the use of gelatin-sodium alginate biodegradable polymeric implants, which have demonstrated sustained release for up to 45 days. actascientific.com These long-acting formulations show promise in improving the management of hypothyroidism. dergipark.org.tr
Table 2: Comparison of In-Situ Forming this compound Formulations
| Formulation Type | Polymer | Solvent System | Drug Release Duration | Key Finding |
|---|---|---|---|---|
| In-Situ Forming Implant (ISFI) | PLGA | NMP | ~30 days | Follows Korsmeyer-Peppas release kinetics |
| In-Situ Microparticles (ISM) | PLGA | NMP and Triacetin | ~30 days | Lower burst release compared to ISFI |
| Gelatin-Sodium Alginate Implant | Gelatin-Sodium Alginate | - | Up to 45 days | Release influenced by hardening time and excipients |
Data compiled from studies on parenteral in-situ forming biodegradable implants. dergipark.org.tractascientific.com
Buccal, Sublingual, and Spray Formulations
Alternative delivery routes that bypass the gastrointestinal tract, such as buccal, sublingual, and spray formulations, are being explored to overcome the limitations of oral tablet administration. nih.govresearchgate.net These routes offer the potential for faster absorption and improved bioavailability by delivering the drug directly into the systemic circulation through the oral mucosa.
Oral spray formulations of levothyroxine are being developed as a stable, clear solution to be sprayed directly into the mouth. google.comgoogle.com These formulations are designed to overcome the inherent instability of this compound, which is susceptible to degradation from humidity, light, and temperature. google.comgoogle.com The development of a stable liquid spray formulation represents a significant advancement. google.com
Sublingual administration is another area of interest, with the goal of providing a more convenient and potentially faster-acting alternative to tablets. elsevier.eselsevier.es Research into these novel oral formulations, including liquid solutions and soft gelatin capsules, aims to provide options for patients with swallowing difficulties or malabsorption issues. elsevier.eselsevier.es
Rectal Administration
Rectal administration of levothyroxine has been investigated as an alternative route for patients who cannot take medication orally, particularly when parenteral formulations are unavailable. researchgate.netnih.gov This route has been explored in the form of suppositories and enemas. researchgate.netnih.gov
Research has shown that the bioavailability of levothyroxine administered rectally is lower than that of oral administration. jst.go.jpjournalagent.com Studies in both animal models and human subjects have indicated that a higher dose is required to achieve a therapeutic effect compared to the oral route. nih.govjst.go.jp One study suggested that a dose approximately 1.8 times higher than the oral dose is needed when using suppositories to maintain adequate thyroxine levels. jst.go.jp
The lower efficacy is attributed to the low level of drug release from the suppository base in the rectum under physiological conditions. researchgate.netjst.go.jp The release rate of levothyroxine from suppositories has been found to be pH-dependent, with no release occurring below a pH of 7.2. researchgate.netjst.go.jp Despite the lower bioavailability, rectal administration can be a safe and effective alternative in specific clinical situations where oral administration is not feasible. nih.gov
Excipient Compatibility and Interaction Studies with this compound
The stability of this compound in solid dosage forms is highly dependent on the excipients used in the formulation. nih.govnih.gov Due to its narrow therapeutic index, any interaction with excipients that leads to degradation can significantly impact the drug's efficacy. nih.govnih.gov
Several studies have investigated the compatibility of this compound with common pharmaceutical excipients. nih.govacs.org Using techniques like Fourier-transform infrared spectroscopy (FTIR) and thermal analysis, researchers have identified certain excipients that are incompatible with this compound. nih.govnih.gov For example, studies have concluded that lactose (B1674315), mannitol, and sorbitol are incompatible and can lead to the degradation of the active pharmaceutical ingredient. nih.govnih.gov
On the other hand, excipients such as magnesium stearate (B1226849) and sodium stearyl fumarate (B1241708) have been found to be compatible, not affecting the physical and chemical stability of this compound. acs.org The hygroscopicity and microenvironmental acidity of excipients are critical factors influencing the stability of the drug. acs.org For instance, hygroscopic excipients like povidone can cause partial dehydration of this compound pentahydrate. acs.org Acidic excipients can lead to the formation of levothyroxine free acid. acs.org Conversely, the use of a basic pH modifier, such as sodium carbonate or magnesium oxide, in conjunction with an excipient like dibasic calcium phosphate (B84403), has been shown to improve the stability of this compound tablets. researchgate.net
Table 3: Compatibility of Common Excipients with this compound
| Excipient | Compatibility | Observed Interaction |
|---|---|---|
| Lactose | Incompatible | Causes pronounced chemical decomposition |
| Mannitol | Incompatible | Leads to degradation of the API |
| Sorbitol | Incompatible | Leads to degradation of the API |
| Microcrystalline Cellulose (B213188) | Incompatible | Causes pronounced chemical decomposition |
| Croscarmellose Sodium | Incompatible | Causes pronounced chemical decomposition |
| Povidone | Incompatible | Induces partial dehydration |
| Magnesium Stearate | Compatible | No significant effect on stability |
| Sodium Stearyl Fumarate | Compatible | No significant effect on stability |
| Dibasic Calcium Phosphate (with basic pH modifier) | Compatible | Improves stability |
| Starch | Compatible | No significant interaction observed |
| Gelatin | Compatible | No significant interaction observed |
| Talc | Compatible | No significant interaction observed |
| Colloidal SiO2 (Aerosil) | Compatible | No significant interaction observed |
Data compiled from various excipient compatibility studies. nih.govnih.govacs.orgresearchgate.net
Influence of Excipients on Drug Stability and Dissolution
Excipients are integral components of oral solid dosage forms, and while often considered inert, they can significantly influence the stability and dissolution of the active pharmaceutical ingredient (API). juniperpublishers.commdpi.com This is particularly critical for this compound, a low-dose drug where the excipient-to-drug ratio is high. juniperpublishers.com The choice of excipients can impact the hygroscopicity and microenvironment of the formulation, which are linked to the instability of this compound tablets. mdpi.com
Research has shown that the stability of this compound is compromised by certain excipients. scispace.com Hygroscopic excipients are of particular concern as they can disrupt the bound water molecules in this compound pentahydrate, rendering the API more susceptible to degradation, especially in dry conditions. juniperpublishers.com Studies recommend against the use of hygroscopic excipients to maintain the stability of this compound. juniperpublishers.com
Specific excipients have been identified as problematic. For instance, lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium have been shown to cause significant chemical decomposition of this compound pentahydrate. nih.gov The inclusion of lactose, in particular, may increase instability through the Maillard reaction, especially when a drying step is not part of the manufacturing process. google.com Similarly, crospovidone, povidone, and sodium lauryl sulfate (B86663) (SLS) have been found to cause notable API degradation through deiodination and deamination. scispace.com One study identified povidone as a hygroscopic excipient that could induce the partial dehydration of this compound pentahydrate to its monohydrate form. nih.gov
Conversely, other excipients have demonstrated a stabilizing effect. The use of basic pH modifiers, such as sodium carbonate, sodium bicarbonate, and magnesium oxide, has been reported to improve the stability of this compound tablets. mdpi.commdpi.com In one study, formulations containing starch and sodium bicarbonate were found to be stable under accelerated conditions. mdpi.com Magnesium stearate and sodium stearyl fumarate also did not negatively affect the physical and chemical stability of the API. nih.gov The selection of appropriate excipients like microcrystalline cellulose and croscarmellose sodium, combined with a suitable manufacturing process, can enhance the stability of this compound tablets. google.com
The table below summarizes the influence of various excipients on the stability of this compound based on research findings.
Table 1: Influence of Common Excipients on this compound Stability
| Excipient | Observed Effect on Stability | References |
|---|---|---|
| Lactose (anhydrous/monohydrate) | Incompatible; causes pronounced chemical decomposition and instability, possibly via Maillard reaction. mdpi.comnih.govgoogle.commdpi.com | mdpi.comnih.govgoogle.commdpi.com |
| Microcrystalline Cellulose | Can cause chemical decomposition, but some forms (α-form) may improve stability when used in specific ratios. mdpi.comnih.govgoogle.com | mdpi.comnih.govgoogle.com |
| Starch | Can introduce higher moisture content leading to potency loss, but stability is improved when combined with basic pH modifiers. mdpi.com | mdpi.com |
| Povidone | Incompatible; causes significant API degradation and partial dehydration of the pentahydrate form due to its hygroscopicity. scispace.comnih.gov | scispace.comnih.gov |
| Crospovidone | Incompatible; causes significant API degradation. scispace.com | scispace.com |
| Croscarmellose Sodium | Can cause pronounced chemical decomposition, but is also used in stable formulations. nih.govgoogle.com | nih.govgoogle.com |
| Sodium Lauryl Sulfate (SLS) | Incompatible; causes significant API degradation. scispace.com | scispace.com |
| D-Mannitol | Incompatible; should be avoided in formulations. mdpi.commdpi.com | mdpi.commdpi.com |
| D-Sorbitol | Incompatible; should be avoided in formulations. mdpi.commdpi.com | mdpi.commdpi.com |
| Dibasic Calcium Phosphate | Associated with lower moisture content and maintained API potency. mdpi.commdpi.com | mdpi.commdpi.com |
| Magnesium Stearate | Did not affect physical or chemical stability. nih.govmdpi.com | nih.govmdpi.com |
| Sodium Stearyl Fumarate | Did not affect physical or chemical stability. nih.gov | nih.gov |
| Sodium Bicarbonate | Improves stability, acts as a basic pH modifier. mdpi.commdpi.com | mdpi.commdpi.com |
| Sodium Carbonate | Improves stability, acts as a basic pH modifier. mdpi.commdpi.com | mdpi.commdpi.com |
| Magnesium Oxide | Improves stability, acts as a basic pH modifier. mdpi.commdpi.com | mdpi.commdpi.com |
Instrumental Screening of Solid Binary Systems
Preformulation studies involving the screening of binary mixtures of an API with various excipients are crucial for developing stable dosage forms. mdpi.com For this compound, instrumental analysis of solid binary systems has been employed to identify potential incompatibilities that could compromise the drug's stability and therapeutic activity. mdpi.commdpi.com Given the low amount of this compound in tablets relative to excipients, any interaction can significantly reduce bioavailability. mdpi.com
Studies have utilized techniques like universal attenuated total reflectance-Fourier transform infrared spectroscopy (UATR-FTIR) and thermal analysis (Thermogravimetry/Derivative Thermogravimetry/Heat Flow) to evaluate these interactions. mdpi.comresearchgate.net UATR-FTIR spectroscopy is used to assess interactions under ambient conditions, while thermal analysis helps in evaluating thermally-induced interactions during stress conditions. mdpi.com
Dissolution Rate and pH-Dependent Solubility Studies of this compound
The dissolution and solubility of this compound are critical factors for its absorption. service.gov.uk this compound is an amphoteric molecule with three pKa values: 2.2 (carboxyl group), 6.7 (phenolic group), and 10.1 (amino group). juniperpublishers.comnih.gov This chemical structure results in a distinct pH-dependent solubility profile. mdpi.comnih.gov
Its solubility is high in highly acidic conditions (below pH 2.2) and in basic conditions (above pH 7), but it exhibits its lowest solubility in the pH range of 4 to 5. juniperpublishers.comnih.govoup.com Consequently, this compound's dissolution is highest in the highly acidic environment of the stomach. juniperpublishers.com The aqueous solubility of this compound varies with pH at 25 °C, decreasing from pH 1 to 3, remaining constant between pH 3 and 7, and increasing at a pH greater than ~7. mdpi.com A study investigating the pH-solubility profile at 37°C confirmed that solubility decreases as pH increases, reaches a minimum around pH 4-5, and then increases again with a further rise in pH. nih.gov This V-shaped dissolution-pH profile has been demonstrated in multiple in vitro studies. oup.comnih.gov
Conditions that raise gastric pH can, therefore, lead to decreased drug dissolution. service.gov.uk This pH-dependent solubility is a key consideration in formulation development and in understanding potential variability in drug absorption among patients. juniperpublishers.com
In Vitro Dissolution Profile Comparisons
Comparative in vitro dissolution studies are essential for evaluating the performance of different this compound formulations. These studies often reveal significant differences between products, even those considered bioequivalent. juniperpublishers.com The United States Pharmacopeia (USP) provides several dissolution test methods for this compound tablets, which vary in parameters like medium volume, paddle speed, and the presence of a surfactant. researchgate.netuspnf.com
Dissolution profiles are highly dependent on the pH of the dissolution medium. For immediate-release tablets, the highest dissolution rate is typically observed in highly acidic media (e.g., pH 1.2), where more than 85% of the drug can dissolve within 15 minutes. nih.gov In contrast, dissolution is slowest in media with a pH of around 4.5, corresponding to the drug's lowest solubility. nih.gov At a more neutral pH of 6.8, the dissolution rate increases again. nih.gov
Studies comparing different commercial Levothyroxine products have shown significant differences in their dissolution profiles. nih.gov For example, an evaluation of five marketed products showed that two products maintained a dissolution rate of over 80% at 15 minutes, while another only reached this level by the 45-minute time point. nih.gov These variations are often attributed to differences in excipients and manufacturing processes. juniperpublishers.comoup.com The inclusion of a surfactant like 0.2% sodium lauryl sulfate (SLS) in the dissolution medium can enhance the dissolution rate by improving wetting. researchgate.net
The table below illustrates comparative dissolution data for two formulations in different media.
Table 2: Comparative In Vitro Dissolution Profiles of this compound Formulations
| Dissolution Medium | Time (min) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Reference |
|---|---|---|---|---|
| pH 1.2 (HCl buffer) | 10 | ~80% | ~75% | nih.gov |
| 15 | >85% | >85% | nih.gov | |
| 20 | ~95% | ~95% | nih.gov | |
| pH 4.5 (Acetate buffer) | 10 | ~40% | ~30% | nih.gov |
| 20 | >85% | ~60% | nih.gov | |
| 30 | ~95% | >85% | nih.gov | |
| pH 6.8 (Phosphate buffer) | 10 | ~70% | ~60% | nih.gov |
| 15 | >85% | ~80% | nih.gov | |
| 20 | ~95% | >85% | nih.gov | |
| 0.01 M HCl with 0.2% SLS (50 rpm) | 15 | >80% | >80% | researchgate.netnih.gov |
| 45 | ~90% | ~90% | researchgate.netnih.gov |
Data is approximate and synthesized from graphical representations in the cited sources for illustrative purposes.
Development of Physiologically Relevant Dissolution Media
Developing a dissolution method that is both discriminatory for quality control and biorelevant for predicting in vivo performance is a key challenge for this compound formulations. kinampark.com Given its pH-dependent solubility and slow intrinsic dissolution rate, the composition of the dissolution medium is critical. service.gov.uk
The development process involves evaluating various media to find conditions that can effectively differentiate between formulations with potential in vivo differences. Standard media used include hydrochloric acid (e.g., 0.01 M HCl) to simulate gastric pH, as well as acetate (B1210297) and phosphate buffers to represent the pH of the small intestine. nih.gov
A significant point of discussion in the development of dissolution media for this compound has been the use of surfactants. researchgate.net Due to the drug's low solubility in certain pH ranges, surfactants like sodium lauryl sulfate (SLS) are often added to the medium to enhance wetting and ensure complete dissolution. researchgate.netfda.gov The USP monograph for this compound tablets includes tests with and without SLS. researchgate.netuspnf.com For instance, multipoint dissolution data using media without SLS suggested that incomplete dissolution can occur, justifying the use of SLS in the dissolution medium for certain products. fda.gov However, some regulatory bodies have debated the appropriateness of surfactant-containing media for the quality control of all levothyroxine products. researchgate.net The goal is to establish a robust methodology that is free from interferences, such as matrix effects from excipients, which can cause variability in results. nih.govkinampark.com
Pre Clinical and in Vitro Research Models for Levothyroxine Sodium
In Vitro Degradation and Drug Release Models for Levothyroxine Sodium
In vitro dissolution and degradation studies are critical for predicting the in vivo performance of this compound formulations. These studies help ensure product quality, consistency, and bioavailability.
This compound is known for its pH-dependent solubility, with the lowest solubility occurring in the pH range of 4 to 5. researchgate.net Its stability is also influenced by pH, with the slowest degradation observed at a pH between 8 and 10. researchgate.net Light, temperature, moisture, and oxidation are other factors that can affect its chemical stability. nipte.org
Dissolution testing is a key in vitro method used to evaluate the drug release characteristics of this compound tablets. nih.govnih.gov These tests are typically performed using a USP-approved apparatus and various dissolution media, such as phosphate (B84403) buffer (pH 7.4), acetate (B1210297) buffer (pH 4.5), and hydrochloric acid (pH 1.2). nih.govnih.gov Studies have shown that the dissolution rate of this compound tablets can vary significantly depending on the experimental conditions. nih.gov For instance, the highest and most complete release is often observed in a pH 1.2 medium, while the lowest release occurs in acetate buffer at pH 4.5, corresponding to its lower solubility in that pH range. nih.gov
The development of novel drug delivery systems, such as biodegradable polymeric implants and nanoparticles, has necessitated the use of specific in vitro release models. actascientific.combrieflands.com For example, the in vitro release of this compound from gelatin-sodium alginate implants has been studied in static conditions using phosphate buffer (pH 7.4). actascientific.com These studies have demonstrated that the drug release can be sustained over a period of 10 to 45 days, with the release mechanism involving a combination of diffusion and erosion. actascientific.com Similarly, the release from alginate-chitosan nanoparticles has been investigated using a Franz diffusion cell, with the majority of the drug being released within the first 20 hours at pH 7.4. brieflands.com The release kinetics in these nanoparticle systems are often best described by the Higuchi model, indicating a diffusion-controlled process. brieflands.com
Furthermore, the potential for photodegradation during dissolution testing is a significant consideration. nipte.org Studies comparing dissolution profiles with and without light protection have revealed that exposure to light can lead to degradation of this compound, which can impact the in vitro drug release performance. nipte.org
Interactive Table: In Vitro Dissolution Parameters for this compound Tablets
| Formulation | Dissolution Medium | t50% (min) |
| Synthroid | 0.05 M phosphate buffer (pH 7.4) | 20.5 |
| Brand A | 0.05 M phosphate buffer (pH 7.4) | 3.06 |
| Brand B | 0.05 M phosphate buffer (pH 7.4) | 14.1 |
Data sourced from a study comparing commercial this compound tablets. nih.gov
Animal Models for this compound Pharmacokinetic and Pharmacodynamic Evaluation
Animal models are indispensable for evaluating the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound. These studies provide essential data on absorption, distribution, metabolism, and excretion, as well as the therapeutic and physiological effects of the compound.
Quantification in Animal Plasma
Accurate quantification of this compound in animal plasma is a prerequisite for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose. nih.gov A validated HPLC method allows for the selective and sensitive determination of levothyroxine concentrations in plasma samples. nih.gov
One such method involves simple protein precipitation with acetonitrile (B52724), followed by elution on a C18 column with a mobile phase of water and acetonitrile containing trifluoroacetic acid. nih.gov This method has been shown to be linear over a wide concentration range (e.g., 0.5-1000 ng/mL) with a high correlation coefficient (r² ≥ 0.998). nih.gov The limit of detection and lower limit of quantitation are crucial parameters, with reported values as low as 0.44 ng/mL and 1.33 ng/mL, respectively. nih.gov The extraction recovery of the drug from plasma is also an important factor, with values typically between 80% and 85%. nih.gov
Pharmacokinetic studies in animal models, such as rats and dogs, have provided valuable insights into the absorption and bioavailability of different this compound formulations. nih.govnih.gov For example, in a hypothyroid dog model, the bioavailability of different commercial this compound tablets was compared, revealing variations in peak serum concentrations (Cmax) and area under the curve (AUC). nih.gov Interestingly, no direct correlation was found between in vitro dissolution kinetics and these bioavailability parameters, although a linear relationship was observed with the time to reach maximal serum concentration (tmax) and the absorption rate constant (ka). nih.gov
In healthy dogs, the pharmacokinetics of an oral solution of this compound showed rapid absorption with a tmax of approximately 3 hours and a mean bioavailability of 22%. nih.gov The serum half-life after intravenous administration was calculated to be 11.6 hours. nih.gov Food intake was found to significantly delay and decrease the absorption of the oral solution. nih.gov
Thyroidectomized rats are another important animal model for pharmacokinetic studies, as they have depleted endogenous thyroxine levels, allowing for a more accurate assessment of exogenously administered levothyroxine. jst.go.jp
Interactive Table: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Formulation | Cmax (ng/mL per dose) | AUC (ng-h/mL per dose) | tmax (h) |
| Hypothyroid Dog | Synthroid Tablet | 1.26 | 8.22 | - |
| Hypothyroid Dog | Brand A Tablet | 1.07 | 6.32 | - |
| Hypothyroid Dog | Brand B Tablet | 1.36 | 8.70 | - |
| Healthy Dog | Oral Solution | - | - | 3 |
Data compiled from studies in hypothyroid and healthy dogs. nih.govnih.gov
Studies on Cardiac and Metabolic Alterations in Animal Models
Animal models are crucial for investigating the cardiac and metabolic effects of this compound. Hyperthyroidism, which can be induced by repeated administration of levothyroxine, is known to cause significant changes in the cardiovascular system. fda.gov
In rats, administration of levothyroxine has been shown to induce hyperthyroidism, characterized by weight loss, increased heart rate, and elevated body temperature. fda.gov These changes are often accompanied by cardiac hypertrophy, where the heart muscle enlarges. fda.gov Studies have demonstrated that levothyroxine treatment in rats can lead to increased heart weight, left ventricular systolic pressure, and dP/dT (a measure of cardiac contractility). fda.gov Furthermore, cardiomyocytes from levothyroxine-treated rats have shown decreased contractility and increased susceptibility to apoptosis (programmed cell death). fda.gov
The adrenergic system is believed to play a significant role in the cardiac arrhythmias associated with hyperthyroidism. fda.gov Levothyroxine administration can also alter cardiac protein biosynthesis and metabolic activities linked to hypertrophy. fda.gov For example, in rats with cardiac hypertrophy induced by thyroxine, there is a significant increase in angiotensin II levels and the expression of angiotensin II type 2 receptors. fda.gov
Metabolic studies in hypothyroid mouse models have revealed that hypothyroidism can disrupt both cardiac energy metabolism and phospholipid metabolism, leading to myocardial atrophy. biorxiv.orgbiorxiv.org These models have shown reduced heart weight and heart rate in hypothyroid mice. biorxiv.org Metabolomics analysis has identified significant alterations in pathways related to lipid metabolism, with decreased levels of lipoyl-carnitine and increased levels of intermediates in glycolysis and the pentose (B10789219) phosphate pathway. biorxiv.org
Cellular and Molecular Models for this compound Mechanistic Investigations
Cellular and molecular models are essential for dissecting the underlying mechanisms of action of this compound at the cellular level. These models allow researchers to investigate specific cellular processes, such as cytotoxicity and receptor binding, in a controlled environment.
Investigations in Cell Lines (e.g., for Cytotoxicity or Receptor Binding)
Cell lines are widely used to assess the cytotoxicity of this compound and its various formulations. mdpi.comsums.ac.ir For instance, the L929 cell line is commonly used for cytocompatibility studies. mdpi.com In one study, the viability of L929 cells was evaluated after exposure to different formulations of levothyroxine, including sodium levothyroxine ([Na][T4]) and ionic liquid forms. mdpi.com The results indicated that at concentrations of 50 and 75 ppm, the cells maintained their viability, suggesting that these formulations are non-toxic to the cells. mdpi.com
The Madin-Darby Canine Kidney (MDCK) cell line is another valuable model, particularly for studying intestinal permeability. nih.gov Studies using MDCK cells have investigated the potential of fatty acids to enhance the transepithelial transport of levothyroxine. nih.gov These experiments have shown that certain fatty acids can significantly increase the transport of levothyroxine, which is accompanied by a reduction in transepithelial electrical resistance (TEER), indicating an opening of tight junctions between cells. nih.gov However, at higher concentrations, some fatty acids can exhibit cytotoxicity and cause irreversible damage to the cells. nih.gov
Receptor binding studies are also conducted in cell lines to understand how levothyroxine interacts with its target receptors. For example, in a study using A375 cells, which are rich in integrin receptors, pre-treatment with levothyroxine decreased the cytotoxicity of a dextran-conjugated drug. sums.ac.ir This suggests that the conjugate enters the cells through a receptor-mediated mechanism that can be saturated by pre-treatment with free levothyroxine. sums.ac.ir In contrast, no significant effect was observed in HepG2 cells, which have low expression of integrin receptors. sums.ac.ir
The primary mechanism of action of thyroid hormones, including levothyroxine, involves their diffusion into the cell nucleus and binding to thyroid receptor proteins, which in turn modulates DNA transcription and protein synthesis. pfizermedicalinformation.comnih.gov
Interactive Table: Cell Viability in L929 Cells Exposed to Levothyroxine Formulations
| Formulation | Concentration (ppm) | Cell Viability (%) |
| [Na][T4] | 50 | ~100 |
| [Na][T4] | 75 | ~100 |
| [Ch][T4] | 50 | ~100 |
| [Ch][T4] | 75 | ~100 |
| [C2OHMiM][T4] | 50 | ~100 |
| [C2OHMiM][T4] | 75 | ~100 |
Data adapted from a study on ionic levothyroxine formulations. mdpi.com
Ex Vivo Permeation Studies for this compound Delivery (e.g., using Human Skin)
Ex vivo permeation studies, often using excised human or animal skin, are a critical step in the development of transdermal drug delivery systems for this compound. These studies provide a bridge between in vitro release testing and in vivo animal studies, offering a more realistic assessment of skin penetration and permeation.
The transdermal delivery of this compound is challenging due to its low permeability across the stratum corneum, the outermost layer of the skin. nih.gov To overcome this barrier, various innovative formulations have been developed, including dissolving microneedle arrays. nih.goviapchem.org
Ex vivo permeation studies using human skin have demonstrated that dissolving microneedle arrays can significantly enhance the delivery of this compound across the skin compared to control preparations like a drug solution or a microneedle-free film. nih.goviapchem.org In one study, a microneedle array delivered a cumulative amount of 32 ± 2 μg/cm² of this compound over 7 hours, which was significantly higher than the 0.7 ± 0.07 μg/cm² from a control solution and 0.1 ± 0.02 μg/cm² from a microneedle-free film. nih.goviapchem.org These microneedles physically disrupt the stratum corneum, creating micro-channels that facilitate the diffusion of the drug into the dermis. nih.gov
Rabbit ear skin has also been used as a barrier in ex vivo permeation experiments. nih.govresearchgate.net These studies have investigated the effects of different formulations, such as solutions and commercial creams, on skin retention of levothyroxine. nih.govresearchgate.net It was found that skin stripping prior to drug application and the use of occlusive conditions with a commercial cream could significantly increase the amount of drug retained in the skin. nih.govresearchgate.net
Porcine oral mucosa is another ex vivo model used for permeation studies, particularly for the development of fast-disintegrating films for oral delivery. bioline.org.br
Interactive Table: Cumulative Permeation of this compound Across Human Skin
| Formulation | Cumulative Permeated Amount (μg/cm²) over 7 hours |
| Microneedle Array F11 | 32 ± 2 |
| Control Solution | 0.7 ± 0.07 |
| Microneedle Free Film | 0.1 ± 0.02 |
Data from an ex vivo permeation study using human skin. nih.goviapchem.org
Future Directions and Emerging Research Avenues in Levothyroxine Sodium Science
Development of Novel Synthetic Routes with Reduced Impurity Profiles for Levothyroxine Sodium
The synthesis of this compound is a multi-step process that can generate various impurities. These impurities can affect the stability, efficacy, and safety of the final drug product. Consequently, a significant area of research is the development of novel, more efficient synthetic routes that minimize the formation of impurities.
A key focus is on reducing process-related impurities, which can include starting materials, intermediates, and by-products. For instance, a novel process has been developed utilizing a 3,5-Diiodo L-Tyrosine copper complex and Bis (p-anisyl)iodonium Iodide. google.comgoogle.com This method has been shown to produce highly pure this compound (99.9%) with significantly reduced levels of liothyronine (B1675554) impurity (0.04%). google.comgoogle.com This approach not only enhances the purity of the final product but also offers an economically and industrially viable manufacturing process. google.com
Future research in this area will likely focus on:
Green Chemistry Approaches: Implementing principles of green chemistry to reduce the use of hazardous reagents and solvents, and to minimize waste generation.
Catalytic Methods: Exploring new catalytic systems to improve reaction selectivity and yield, thereby reducing the formation of side products.
Continuous Manufacturing: Transitioning from batch to continuous manufacturing processes to enhance process control and consistency, leading to a more uniform impurity profile.
The optimization of synthetic pathways is crucial for ensuring the quality and safety of this compound. By developing cleaner and more efficient synthetic routes, researchers aim to provide a purer and more reliable therapeutic agent.
Advanced Drug Delivery Systems for Enhanced this compound Bioavailability and Patient Adherence
The oral bioavailability of levothyroxine can be highly variable, ranging from 40% to 80%, and can be influenced by a variety of factors including food, concurrent medications, and gastrointestinal conditions. drugbank.comdovepress.com To address these challenges, research is actively exploring advanced drug delivery systems.
Novel formulations such as liquid solutions and soft gel capsules have been developed to improve absorption, particularly in patients with malabsorption issues. nih.gov These formulations can help overcome the dissolution challenges associated with traditional tablets. nih.gov
Emerging research is focused on the development of:
Nanotechnology-based delivery systems: Nanocarriers like liposomes, nanoparticles, and micelles are being investigated to enhance the solubility and bioavailability of poorly water-soluble drugs. frontiersin.orgpreprints.org These systems can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption. mdpi.com
Sustained-release formulations: The development of sustained-release systems aims to reduce the frequency of administration, which could improve patient adherence. nih.gov Nanomaterials are being explored for this purpose. nih.gov
Alternative routes of administration: To circumvent issues with oral absorption, alternative delivery routes such as nasal sprays, and transdermal patches are being investigated. nih.govemjreviews.com
The table below summarizes some of the advanced drug delivery systems being explored for levothyroxine.
| Delivery System | Potential Advantages |
| Liquid Solutions | Improved absorption, beneficial for patients with dysphagia or malabsorption. nih.govelsevier.es |
| Soft Gel Capsules | Enhanced bioavailability compared to tablets. nih.gov |
| Nanoparticles | Improved solubility, sustained release, targeted delivery. nih.govpreprints.org |
| Liposomes | High biocompatibility, improved drug bioavailability. frontiersin.org |
| Micelles | Increased solubility of hydrophobic drugs, potential for sustained release. frontiersin.org |
These innovative drug delivery technologies hold the promise of providing more consistent and effective levothyroxine therapy, ultimately leading to better patient outcomes. openaccessjournals.com
Refinement of Analytical Methodologies for this compound in Complex Matrices and Impurity Profiling
Accurate and sensitive analytical methods are essential for the quality control of this compound, including the determination of the active ingredient in complex matrices and the identification and quantification of impurities. nih.gov
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of levothyroxine. araijournal.com However, the European Pharmacopoeia's standard HPLC-UV method at 225 nm is defined for the pure substance and may not be sufficient for analyzing complex formulations or for elucidating the structure of unknown impurities. nih.gov
Future advancements in this area are likely to involve:
Hyphenated Techniques: The use of liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), offers superior capabilities for impurity identification and structural elucidation. nih.gov Techniques like LC-MS/MS have been successfully used to characterize degradation products of levothyroxine. nih.gov
Chemometrics: The application of chemometric tools, such as Design of Experiments (DoE), can be used to optimize analytical methods, leading to more robust and reliable results. mdpi.com
Non-targeted Screening: The use of non-targeted analytical approaches, such as ultra-high-performance liquid chromatography coupled with data-independent acquisition high-resolution mass spectrometry (UHPLC-DIA-HRMS), can be employed to screen for all detectable compounds in a sample, allowing for a comprehensive analysis of the drug product and its potential degradation products. nih.gov
The table below highlights various analytical techniques used for levothyroxine analysis.
| Analytical Technique | Application |
| HPLC-UV | Standard method for quantification of levothyroxine. nih.govnih.gov |
| LC-MS/MS | Identification and structural elucidation of impurities and degradation products. nih.govresearchgate.net |
| Capillary Electrophoresis | Separation and analysis of levothyroxine. nih.govaraijournal.com |
| UHPLC-DIA-HRMS | Non-targeted screening for comprehensive analysis of drug formulations. nih.gov |
The continuous refinement of analytical methodologies is critical for ensuring the quality, safety, and efficacy of this compound products. ijrps.com
Mechanistic Investigations into Non-Traditional Biological Actions of this compound
While the primary action of levothyroxine is to serve as a prohormone for the more active triiodothyronine (T3), which then acts on nuclear receptors to regulate gene expression, there is growing interest in non-traditional or non-genomic actions of thyroid hormones. drugbank.combioscientifica.com
These non-genomic effects are initiated at the plasma membrane, in the cytoplasm, or at organelles and can occur more rapidly than the genomic actions. bioscientifica.com One proposed mechanism involves the binding of levothyroxine (T4) to a plasma membrane receptor, integrin αVβ3. drugbank.com This interaction can trigger downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which can influence cellular processes like angiogenesis and cell proliferation. drugbank.com
Future research in this area will likely focus on:
Identifying Novel Receptors and Signaling Pathways: Elucidating the specific molecular targets and signaling cascades involved in the non-genomic actions of levothyroxine.
Physiological Relevance: Determining the physiological and pathophysiological significance of these non-traditional actions in various tissues and disease states.
Metabolites of Levothyroxine: Investigating the biological activities of other metabolites of levothyroxine beyond T3, which are sometimes referred to as 'nonclassical' thyroid hormones. bioscientifica.com
A more complete understanding of the full spectrum of levothyroxine's biological actions could open up new therapeutic possibilities and provide a more nuanced view of thyroid hormone physiology. patsnap.com
Q & A
Q. What standardized analytical methods are recommended for quantifying levothyroxine sodium purity in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard, as outlined in pharmacopeial guidelines. Key parameters include:
- Mobile phase: A mixture of water, acetonitrile, and phosphoric acid (65:35:1 v/v) .
- Column type: Reverse-phase C18 columns with particle sizes ≤5 µm.
- Sample preparation: this compound must be extracted using glycerin-water suspensions to avoid degradation, with rigorous validation of stability under light-protected conditions .
Advanced Research Question
Q. How can researchers resolve discrepancies between biochemical suppression of serum TSH and the absence of clinical thyrotoxicosis in levothyroxine therapy studies?
Methodological Answer:
- Combined endpoints: Incorporate both biochemical (TSH, free T4) and clinical markers (heart rate, bone density, symptom questionnaires) to assess overtreatment .
- Longitudinal monitoring: Track TSH levels at 6–12-week intervals to account for hormonal lag effects .
- Confounding adjustments: Use multivariate regression to control for age, gender, and comorbidities (e.g., cardiovascular disease) that may mask clinical symptoms .
Basic Research Question
Q. What demographic variables must be controlled in epidemiological studies evaluating levothyroxine efficacy?
Methodological Answer:
- Key variables: Age (≥60 years correlates with higher TSH variability), gender (women exhibit higher autoimmune thyroiditis rates), and ethnicity (Black populations show lower baseline TSH than White or Hispanic groups) .
- Study design: Stratified sampling or propensity score matching to balance subgroups.
Advanced Research Question
Q. What are the limitations of current bioequivalence assessment models for this compound formulations, and how can they be addressed?
Methodological Answer:
- Limitations: Reliance on TSH as a surrogate endpoint may not reflect tissue-level thyrotoxicosis. Single-dose crossover designs fail to capture long-term pharmacokinetic variability .
- Solutions:
- Extend follow-up periods to 12–24 weeks to assess steady-state hormone levels.
- Incorporate population pharmacokinetic (PopPK) modeling to account for inter-individual variability in absorption .
Basic Research Question
Q. How can reproducibility be ensured in preclinical studies testing this compound’s metabolic effects?
Methodological Answer:
- Animal models: Use standardized hypothyroid rodent models (e.g., thyroidectomy or propylthiouracil-induced hypothyroidism) with controlled iodine diets .
- Assay validation: Employ LC-MS/MS for serum T4/T3 quantification to minimize cross-reactivity errors .
Advanced Research Question
Q. What strategies mitigate stability challenges of this compound in experimental solutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
